Crotonophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZJBCWPIOHHN-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189392 | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-41-0, 35845-66-0 | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl propenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035845660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Crotonophenone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28846 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-Phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL PROPENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8003HHM9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Crotonophenone for Researchers and Drug Development Professionals
An Introduction to Crotonophenone: Synthesis, Properties, and Spectroscopic Characterization
This compound, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its conjugated system, comprising a phenyl group, a carbonyl group, and a carbon-carbon double bond, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.
Chemical and Physical Properties
This compound is a pale yellow liquid at room temperature with a characteristic aromatic odor. The trans-isomer is the more stable and commonly encountered form. Several CAS numbers are associated with this compound, with 495-41-0 being specific to the (E)- or trans-isomer, while 35845-66-0 is also frequently used.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 495-41-0 ((E)-isomer)[1] |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 86.3 ± 14.8 °C |
| Refractive Index | 1.530 |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis and Purification
The most common and established method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with crotonyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1]
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound
Materials:
-
Anhydrous benzene
-
Crotonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice-water bath to 0-5 °C.
-
Slowly add a solution of crotonyl chloride in dry dichloromethane from the dropping funnel to the stirred suspension.
-
After the addition of crotonyl chloride, add anhydrous benzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
The crude this compound obtained after synthesis can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: This is an effective method for purifying larger quantities of this compound. The compound is distilled under reduced pressure to avoid decomposition at its high atmospheric boiling point. The fraction collected at the appropriate boiling point and pressure will yield pure this compound.
-
Column Chromatography: For smaller scale purification or to remove closely related impurities, flash column chromatography is a suitable technique. A typical procedure involves using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase. The polarity of the eluent can be gradually increased to achieve optimal separation.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the conjugation with the phenyl ring and the double bond.
¹H NMR Spectral Data (CDCl₃, typical values):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | m | 2H | Aromatic (ortho-protons to C=O) |
| ~7.50 | m | 3H | Aromatic (meta- and para-protons to C=O) |
| ~7.10 | dq | 1H | Vinylic proton (β to C=O) |
| ~6.90 | dq | 1H | Vinylic proton (α to C=O) |
| ~1.95 | dd | 3H | Methyl protons |
¹³C NMR Spectral Data (CDCl₃, typical values):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190 | C=O (carbonyl) |
| ~145 | Vinylic carbon (β to C=O) |
| ~138 | Aromatic (ipso-carbon) |
| ~132 | Aromatic (para-carbon) |
| ~128.5 | Aromatic (ortho- and meta-carbons) |
| ~128 | Vinylic carbon (α to C=O) |
| ~18 | CH₃ (methyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The conjugation in the molecule leads to a shift in the vibrational frequencies compared to their unconjugated counterparts.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Medium | C-H stretch (aromatic and vinylic) |
| ~2920 | Weak | C-H stretch (aliphatic) |
| ~1665 | Strong | C=O stretch (conjugated ketone) |
| ~1600, ~1580, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1620 | Medium | C=C stretch (vinylic) |
| ~970 | Strong | C-H bend (trans-vinylic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its structural elucidation.
Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 146, corresponding to the molecular formula C₁₀H₁₀O.
-
Major Fragments:
-
m/z = 105: Loss of the propenyl radical (•CH=CHCH₃), forming the stable benzoyl cation ([C₆H₅CO]⁺).
-
m/z = 77: Loss of a carbonyl group from the benzoyl cation, forming the phenyl cation ([C₆H₅]⁺).
-
m/z = 51: Fragmentation of the phenyl ring.
-
Logical Relationships and Experimental Workflows
The synthesis and characterization of this compound follow a logical workflow, starting from commercially available starting materials and proceeding through synthesis, purification, and spectroscopic analysis to confirm the structure and purity of the final product.
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathways and Biological Activity
This compound's primary significance in organic synthesis stems from its role as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack, a fundamental carbon-carbon bond-forming reaction. This reactivity is central to its use in the synthesis of more complex molecules.
Caption: Michael addition reaction involving this compound.
While this compound itself is primarily a synthetic intermediate, compounds derived from it have been investigated for a range of biological activities. The α,β-unsaturated ketone moiety is a known reactive pharmacophore that can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be harnessed for the development of targeted covalent inhibitors. However, it also raises concerns about potential toxicity.
Information on the specific biological activities and toxicological profile of this compound is limited. However, studies on related α,β-unsaturated ketones and natural products containing the this compound scaffold, such as those from the Croton genus, have shown a wide spectrum of bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Further research is needed to fully elucidate the pharmacological potential and toxicological risks associated with this compound and its derivatives.
References
An In-depth Technical Guide to the Physicochemical Properties of Crotonophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Crotonophenone. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and logical workflows to support scientific investigation and drug development endeavors.
Introduction to this compound
This compound, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone.[1] This structural feature, characterized by a carbonyl group conjugated with a carbon-carbon double bond, imparts a high degree of reactivity to the molecule, making it a valuable intermediate in various organic syntheses.[1] Its role as a Michael acceptor is of particular significance in the formation of carbon-carbon bonds.[1] The applications of this compound extend from being a precursor in the synthesis of fine chemicals and potential therapeutic agents to its use in material science, where it can be incorporated into polymer chains or act as a photoinitiator.[1]
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | (E)-1-phenylbut-2-en-1-one[1][2] |
| Common Synonyms | trans-Crotonophenone[1], Phenyl propenyl ketone[2] |
| CAS Number | 495-41-0[1][3], 35845-66-0[4] |
| Molecular Formula | C₁₀H₁₀O[3][4] |
| InChI Key | FUJZJBCWPIOHHN-QHHAFSJGSA-N[5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 146.19 g/mol [2] |
| Appearance | Liquid[1] |
| Melting Point | 21 °C[5] |
| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg[1][3] |
| Density | 1.0 ± 0.1 g/cm³[1][3] |
| Flash Point | 86.3 ± 14.8 °C[1][3] |
| Refractive Index | 1.530[1][3] |
| Storage Temperature | 2-8°C[4] |
Table 3: Calculated and Spectroscopic Data
| Property | Value |
| LogP | 2.40[3] |
| Polar Surface Area (PSA) | 17.07 Ų[3][4] |
| Hydrogen Bond Donor Count | 0[4] |
| Hydrogen Bond Acceptor Count | 1[4] |
| Rotatable Bond Count | 2[4] |
| Exact Mass | 146.073166[3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research.
3.1. Determination of Partition Coefficient (Octanol/Water)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is often determined using the shake-flask method, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[6][7]
-
Shake-Flask Method (OECD 107/EPA OPPTS 830.7550):
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
-
Sample Preparation: Dissolve a known amount of this compound in either the aqueous or organic phase.
-
Equilibration: Combine the two phases in a separatory funnel and shake gently for a predetermined period (e.g., 20 minutes) to allow for partitioning.[8] Allow the layers to separate completely.
-
Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[7]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]
-
3.2. Spectroscopic Analysis for Structural Elucidation
The identity and purity of this compound are confirmed using various spectroscopic techniques.[1]
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of liquid this compound is placed between two KBr plates.
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
-
Interpretation: The presence of characteristic absorption bands for the α,β-unsaturated ketone functional group (C=O and C=C stretching) is confirmed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[9]
-
Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the carbon-hydrogen framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a suitable technique (e.g., electron ionization).
-
Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are determined, confirming the molecular weight and providing structural information.
-
3.3. Stability Studies
Stability testing is essential to determine the retest period and appropriate storage conditions.[10] These studies are typically conducted following ICH Q1A(R2) guidelines.[11]
-
Long-Term Stability Testing:
-
Storage Conditions: Store samples of this compound under controlled long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[12]
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[12]
-
Attributes Tested: Analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.[13]
-
-
Accelerated Stability Testing:
-
Storage Conditions: Store samples under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[12]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, and 6 months).[12]
-
Purpose: The data is used to predict the long-term stability and to evaluate the effect of short-term excursions from the labeled storage conditions.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like this compound.
Caption: Workflow for the Physicochemical Characterization of this compound.
Conclusion
This guide has provided a detailed overview of the physicochemical properties of this compound, including tabulated data and experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this versatile chemical compound and its potential applications. The provided workflow offers a logical framework for the systematic characterization of such molecules.
References
- 1. This compound | 495-41-0 | Benchchem [benchchem.com]
- 2. Phenyl propenyl ketone | C10H10O | CID 231934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:495-41-0 | Chemsrc [chemsrc.com]
- 4. This compound|lookchem [lookchem.com]
- 5. trans-crotonophenone [stenutz.eu]
- 6. ajrconline.org [ajrconline.org]
- 7. rc.usf.edu [rc.usf.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. rsc.org [rsc.org]
- 10. media.raps.org [media.raps.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. asean.org [asean.org]
Synthesis of (E)-1-Phenylbut-2-en-1-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (E)-1-phenylbut-2-en-1-one, a valuable α,β-unsaturated ketone, also known as crotonophenone or benzalacetone. The primary focus is on the widely utilized Claisen-Schmidt condensation, with detailed experimental protocols and relevant quantitative data. Alternative synthetic routes are also discussed to provide a broader context for its preparation.
Core Synthesis Pathway: Claisen-Schmidt Condensation
The most common and direct method for synthesizing (E)-1-phenylbut-2-en-1-one is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with acetone.[1] Since acetone has α-hydrogens on both sides of the carbonyl group, controlling the reaction conditions is crucial to favor the formation of the mono-condensation product, (E)-1-phenylbut-2-en-1-one, over the double condensation product, dibenzalacetone.[2][3]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH), removes an α-hydrogen from acetone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Aldol Adduct Formation: An alkoxide intermediate is formed, which is then protonated by a protic solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, (E)-1-phenylbut-2-en-1-one.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocols
Method 1: Selective Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and highly selective method for the synthesis of (E)-1-phenylbut-2-en-1-one, minimizing the formation of byproducts.[4][5]
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, a solution of sodium hydroxide in ethanol is prepared.
-
Benzaldehyde and a molar excess of acetone are added to the basic solution.
-
The reaction mixture is subjected to microwave irradiation (e.g., 50 W) with stirring at a controlled temperature (e.g., 50°C) for a short duration (e.g., 10-30 minutes).[5]
-
The reaction progress is monitored by an appropriate technique such as GC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard aqueous work-up and extracted with a suitable organic solvent.
-
The organic layer is dried and concentrated to yield the crude product, which is often of high purity, not requiring further purification.[4]
| Parameter | Value | Reference |
| Reactants | Benzaldehyde, Acetone | [4] |
| Catalyst | Sodium Hydroxide | [4] |
| Solvent | Ethanol | |
| Method | Microwave Irradiation | [4][5] |
| Temperature | 50°C | [5] |
| Time | 10-30 minutes | [5] |
| Yield | Good to excellent | [4] |
| Selectivity | High for mono-adduct | [4] |
Method 2: Emulsion-Based Synthesis for High Selectivity
This method utilizes a two-phase system to control the reaction and achieve high selectivity for the mono-condensation product, even on a large scale.[2]
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Cyclohexane
-
Ultrapure Water
Procedure:
-
Benzaldehyde is dissolved in cyclohexane to form the organic phase.
-
Acetone and sodium hydroxide are dissolved in ultrapure water to form the aqueous phase.
-
The two phases are combined and stirred vigorously (e.g., 1000 rpm) to create a dynamic emulsion.
-
The reaction proceeds at the interface of the two phases at room temperature.
-
After the reaction is complete (e.g., 4-24 hours), stirring is stopped, and the two phases are allowed to separate.
-
The organic phase, containing the product, is separated.
-
The solvent is removed from the organic phase to yield the product with high purity.
| Parameter | Value | Reference |
| Reactants | Benzaldehyde, Acetone | [2] |
| Catalyst | Sodium Hydroxide | [2] |
| Solvent System | Cyclohexane/Water | [2] |
| Method | Emulsion Reaction | [2] |
| Temperature | Room Temperature | [2] |
| Time | 4-24 hours | |
| Yield | ~96% conversion | |
| Selectivity | ~99% | [2] |
Experimental Workflow
References
- 1. quora.com [quora.com]
- 2. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to Crotonophenone: Molecular Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of crotonophenone. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed data and methodologies to support their work. This document also explores the properties of a notable derivative, 2',5'-dimethylthis compound.
Core Molecular Data
This compound, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone. Below is a summary of its key molecular data, along with that of its dimethyl derivative.[1]
| Property | This compound | 2',5'-Dimethylthis compound |
| Molecular Formula | C₁₀H₁₀O | C₁₂H₁₄O |
| Molecular Weight | 146.19 g/mol | 174.24 g/mol |
| Systematic Name | (E)-1-phenylbut-2-en-1-one | (E)-1-(2,5-dimethylphenyl)but-2-en-1-one |
| Synonyms | trans-Crotonophenone, Phenyl propenyl ketone, 2-Butenophenone | - |
| CAS Number | 35845-66-0 (also cited as 495-41-0) | Not readily available |
Experimental Protocols
Synthesis of this compound ((E)-1-phenylbut-2-en-1-one)
A common method for the synthesis of this compound and its derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a minimal amount of distilled water and then add ethanol.
-
Addition of Reactants: Cool the solution in an ice bath. While stirring, add a mixture of benzaldehyde and acetone dropwise to the cooled ethanolic NaOH solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Washing: Wash the organic layer sequentially with distilled water and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure (E)-1-phenylbut-2-en-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds.[2][3]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H-NMR Spectroscopy Protocol:
-
Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire proton chemical shift range (typically 0-12 ppm).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling constants to assign the peaks to the specific protons in the this compound molecule.
¹³C-NMR Spectroscopy Protocol:
-
Acquire the ¹³C-NMR spectrum on the same spectrometer.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
Proton decoupling is commonly used to simplify the spectrum by removing ¹H-¹³C coupling.
-
Process the data similarly to the ¹H-NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
Visualizations
Logical Relationship of this compound Properties
Caption: Key identifiers for this compound.
General Experimental Workflow for Chemical Characterization
Caption: Workflow for synthesis and analysis.
Representative Cell Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, as an α,β-unsaturated ketone, it could potentially interact with pathways sensitive to reactive electrophiles, such as the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress. The following diagram illustrates a simplified representation of this pathway.
Caption: Keap1-Nrf2 pathway modulation.
References
Crotonophenone: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.
Executive Summary
Crotonophenone ((E)-1-phenylbut-2-en-1-one) is an α,β-unsaturated ketone utilized as a versatile intermediate in organic synthesis. While valuable in research and development, it possesses significant health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. This guide provides a comprehensive overview of the known hazards of this compound, including its physicochemical properties, toxicological profile, and recommended safety procedures. All quantitative data is summarized in tables for ease of reference, and key safety workflows are visualized using diagrams.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg | [2][3] |
| Flash Point | 86.3 ± 14.8 °C | [2][3] |
| Density | 1.0 ± 0.1 g/cm³ | [2][3] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3] |
| Refractive Index | 1.530 | [2][3] |
| Storage Temperature | 2-8°C | [4] |
Toxicological Information and Hazard Classification
Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with several health hazards.[5] The GHS pictograms and hazard statements provide a clear and immediate warning of its potential dangers.
Globally Harmonized System (GHS) Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data sourced from ECHA C&L Inventory notifications.[5]
Acute Toxicity
Irritation and Corrosivity
Skin Irritation: this compound is classified as a skin irritant (Category 2).[5] This indicates that direct contact can cause inflammation, redness, and discomfort.
Eye Irritation: It is also classified as a serious eye irritant (Category 2).[5] Contact with the eyes can lead to significant irritation, pain, and potential damage.
Respiratory Irritation: The classification for specific target organ toxicity (single exposure, Category 3) highlights its potential to irritate the respiratory tract if inhaled.[5]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications are likely based on standardized methods such as the OECD Guidelines for the Testing of Chemicals. Below are generalized methodologies for the relevant tests.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline provides a method for assessing the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Methodology:
-
Test Animal: Typically, a single healthy young adult albino rabbit is used for the initial test.
-
Preparation: Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area of the trunk.
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
-
Exposure: The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.
-
Scoring: The reactions are scored on a scale of 0 to 4.
-
Confirmation: If an irritant response is observed, the test may be confirmed in up to two additional animals.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to determine the potential of a substance to cause eye irritation or serious eye damage.
Methodology:
-
Test Animal: Healthy adult albino rabbits are used.
-
Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Ocular lesions are scored according to a standardized system.
-
Reversibility: The reversibility of any observed effects is also assessed.
Safety and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Recommended PPE for handling this compound.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mists.
-
Use appropriate tools and equipment to minimize the risk of spills.
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Caption: Emergency procedures for spills and exposure.
Incompatible Materials
To prevent hazardous reactions, this compound should be stored away from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a valuable chemical intermediate with notable hazards. A thorough understanding of its properties and adherence to stringent safety protocols are essential for its safe use in a research and development setting. This guide provides a foundation for a comprehensive safety approach, which should always be supplemented by the official Safety Data Sheet and institution-specific safety procedures.
References
Unveiling Crotonophenone: A Journey into its Historical Chemical Origins
For researchers, scientists, and professionals in drug development, a deep understanding of a compound's foundational chemistry is paramount. This in-depth technical guide delves into the historical context of Crotonophenone's discovery, tracing its origins to the seminal work of Charles Friedel and James Crafts and its subsequent early characterization.
The discovery of this compound is intrinsically linked to the groundbreaking development of the Friedel-Crafts reaction in 1877. In a series of papers published in the French scientific journal Comptes rendus hebdomadaires des séances de l'Académie des sciences, Friedel and Crafts detailed a new general method for the synthesis of hydrocarbons and ketones.[1][2][3][4] While their initial publications laid the theoretical and practical groundwork, the first documented synthesis of this compound itself is attributed to O. Doebner in 1886, as detailed in the Berichte der deutschen chemischen Gesellschaft.
The Genesis: Friedel-Crafts Acylation
The foundational reaction that enabled the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acyl halide using a strong Lewis acid catalyst, such as aluminum chloride.
The general mechanism for the synthesis of an aromatic ketone via Friedel-Crafts acylation can be visualized as a two-step process:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl halide, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the acylium ion, forming a resonance-stabilized carbocation intermediate.
-
Deprotonation: A weak base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final ketone product.
Caption: General workflow of the Friedel-Crafts acylation for the synthesis of this compound.
The First Synthesis of this compound: O. Doebner (1886)
While Friedel and Crafts' work provided the necessary chemical tool, it was O. Doebner who first specifically reported the synthesis of this compound in 1886. His work, published in the Berichte der deutschen chemischen Gesellschaft under the title "Ueber einige ungesättigte Ketone" (On some unsaturated ketones), described the reaction of crotonyl chloride with benzene in the presence of aluminum chloride.
Experimental Protocol
Based on the historical context and typical procedures of the time, the experimental protocol for the first synthesis of this compound can be reconstructed as follows:
Materials:
-
Benzene (anhydrous)
-
Crotonyl chloride
-
Aluminum chloride (anhydrous)
Procedure:
-
A mixture of anhydrous benzene and anhydrous aluminum chloride was prepared in a reaction vessel, likely equipped with a reflux condenser to manage the exothermic reaction.
-
Crotonyl chloride was then added portion-wise to the benzene-aluminum chloride suspension. The reaction mixture was likely cooled initially to control the reaction rate and then gently heated to ensure completion.
-
Upon completion of the reaction, the mixture was poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and separate the organic layer.
-
The organic layer, containing the crude this compound, was washed with water, a dilute solution of sodium carbonate to remove any acidic impurities, and finally with water again.
-
The crude product was then purified, most likely by distillation under reduced pressure, to yield the final this compound product.
Caption: Reconstructed experimental workflow for the first synthesis of this compound by O. Doebner.
Early Characterization and Quantitative Data
Historical chemical literature from the late 19th century often presented quantitative data in a less standardized format than modern publications. However, based on the practices of the era, the following data would have been crucial for the characterization of the newly synthesized this compound.
| Property | Expected Observation/Value (Late 19th Century) |
| Physical State | Liquid |
| Color | Colorless to pale yellow |
| Odor | Characteristic aromatic, sweet odor |
| Boiling Point | Determined at atmospheric or reduced pressure |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, alcohol, benzene) |
| Elemental Analysis | Determination of Carbon and Hydrogen content to confirm the empirical formula (C₁₀H₁₀O) |
Conclusion
The discovery of this compound is a direct consequence of the development of one of the most powerful reactions in organic chemistry: the Friedel-Crafts acylation. While Charles Friedel and James Crafts opened the door with their general method in 1877, it was O. Doebner's work in 1886 that specifically brought this unsaturated ketone to light. This historical context provides a valuable foundation for contemporary researchers, illustrating the evolution of synthetic methodology and analytical techniques in the field of chemistry. The early protocols, though lacking the precision of modern methods, laid the essential groundwork for the subsequent exploration of this compound's chemical properties and potential applications.
References
- 1. Comptes rendus de l’Académie des sciences/Tome 84, 1877/Table des matières - Wikisource [fr.wikisource.org]
- 2. Comptes rendus de l’Académie des sciences/Tome 85, 1877/Table des matières - Wikisource [fr.wikisource.org]
- 3. t.85 (1877) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]
- 4. t.84 (1877) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]
Crotonophenone: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of Crotonophenone, a versatile α,β-unsaturated ketone. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its nomenclature, physicochemical properties, synthesis, and key reactions. This guide also explores its potential biological activities through known signaling pathways associated with its core chemical structure.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. The predominantly referenced isomer is the (E)- or trans-isomer due to its greater stability.
| Identifier Type | Identifier | Reference |
| Systematic (IUPAC) Name | (E)-1-Phenylbut-2-en-1-one | |
| Common Name | This compound | [1][2] |
| Alternative Names | 2-Butenophenone | [2] |
| Phenyl propenyl ketone | [2] | |
| trans-1-Phenyl-2-buten-1-one | [2] | |
| Ethylideneacetophenone | [2] | |
| 1-Benzoylpropene | [2] | |
| Crotonoylbenzene | [2] | |
| CAS Number | 35845-66-0 ((E)-isomer) | [2] |
| 495-41-0 (isomer unspecified) | [2] | |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| InChI Key | FUJZJBCWPIOHHN-QHHAFSJGSA-N | [1] |
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, compiled from various chemical databases and spectroscopic analyses.
Physical Properties
| Property | Value | Reference |
| Appearance | Liquid | |
| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 86.3 ± 14.8 °C | |
| Refractive Index | 1.530 |
Spectroscopic Data
| Spectroscopy Type | Key Peaks / Signals | Reference |
| ¹H NMR | Signals for aromatic protons (phenyl group), vinylic protons (butenone chain), and methyl protons are characteristic. | [1] |
| ¹³C NMR | Data available in the PubChem database. | [2] |
| Infrared (IR) | A prominent band for the C=O group (conjugated), along with peaks for C=C stretching and aromatic C-H bonds. | [1][2] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 146.19 g/mol . | [2] |
Experimental Protocols
This compound is a valuable building block in organic synthesis. The following are representative protocols for its synthesis and a key reaction.
Synthesis of this compound via Friedel-Crafts Acylation
The Friedel-Crafts acylation provides a direct method for the synthesis of aryl ketones like this compound. This protocol is a representative example based on general Friedel-Crafts procedures.
Reaction: Benzene + Crotonyl chloride → this compound (in the presence of a Lewis acid catalyst)
Materials:
-
Anhydrous benzene
-
Crotonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous benzene and anhydrous DCM.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
From the dropping funnel, add crotonyl chloride dropwise to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion (monitored by TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by carefully pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, 5% NaOH solution, and again with water until the washings are neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Michael Addition Reaction with this compound
This compound is a classic Michael acceptor due to its α,β-unsaturated ketone structure. This protocol describes a representative Michael addition reaction.
Reaction: this compound + Michael Donor → 1,4-Adduct (in the presence of a base)
Materials:
-
This compound
-
A suitable Michael donor (e.g., diethyl malonate, nitromethane, or an enolate precursor)
-
A base catalyst (e.g., sodium ethoxide, sodium hydroxide)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve the Michael donor in ethanol.
-
Add the base catalyst to the solution and stir until it dissolves.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux with stirring for a specified time, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
The product may precipitate upon cooling or neutralization. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water.
-
Dry the organic layer, remove the solvent, and purify the product by recrystallization or column chromatography.
Signaling Pathways and Potential Biological Activity
While specific signaling pathways for this compound are not extensively documented, its chemical structure as an α,β-unsaturated ketone (a Michael acceptor) suggests potential interactions with key cellular signaling pathways that are modulated by similar compounds, such as chalcones.
The Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[3][4] Michael acceptors are known to activate this pathway.[3][4] They can react with cysteine residues on Keap1, a repressor protein of Nrf2.[3][4] This leads to a conformational change in Keap1, releasing Nrf2, which can then translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[3][4]
References
The Natural Occurrence of Crotonophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Croton, a member of the extensive Euphorbiaceae family, is a rich reservoir of structurally diverse secondary metabolites. These plants, found predominantly in tropical and subtropical regions, have a long history of use in traditional medicine across various cultures. Among the myriad of compounds isolated from Croton species, derivatives of acetophenone and benzophenone, which can be broadly classified under the umbrella of "Crotonophenones," have garnered significant scientific interest. These compounds exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of Crotonophenone derivatives, detailing their sources, isolation, and biological activities, with a focus on quantitative data and experimental methodologies.
Natural Sources of this compound Derivatives
Acetophenone and benzophenone derivatives are not exclusive to the Croton genus but have been identified in over 24 plant families and various fungal strains.[1] However, species of the genus Croton are notable for producing a significant number of these compounds.[1] Phytochemical investigations have revealed that these derivatives are often present in the leaves, bark, and roots of these plants.
While the term "this compound" is not a standard chemical nomenclature, it is used here to encompass the acetophenone and benzophenone derivatives isolated from Croton species. These compounds are often found alongside a plethora of other secondary metabolites, most notably a diverse array of diterpenoids.[2]
Quantitative Data on Biological Activities
A significant driver for the research into this compound derivatives is their potent biological activity, particularly their cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data on the cytotoxic effects of selected compounds isolated from Croton species. It is important to note that the majority of extensive quantitative studies have focused on the more abundant diterpenoids from Croton, with data on acetophenone and benzophenone derivatives being less comprehensive.
| Compound Class | Specific Compound | Source Organism | Tested Cell Line | IC50 Value (µM) | Reference |
| Diterpene Ester | Tigliane Diterpene Ester 1 | Croton tiglium | K562 | 0.03 | [3] |
| Diterpene Ester | Tigliane Diterpene Ester 2 | Croton tiglium | K562 | 0.03 | [3] |
| Diterpene Ester | Tigliane Diterpene Ester 3 | Croton tiglium | K562 | 0.07 | [3] |
| Diterpene Ester | Tigliane Diterpene Ester 4 | Croton tiglium | K562 | 0.05 | [3] |
Experimental Protocols
The isolation and characterization of this compound derivatives from their natural sources involve a series of well-established phytochemical techniques. While specific protocols vary depending on the target compound and the plant matrix, a general workflow can be outlined.
General Extraction and Isolation Workflow
Caption: A generalized workflow for the extraction and isolation of this compound derivatives.
Detailed Methodologies
1. Plant Material Collection and Preparation:
-
The plant material (leaves, bark, or roots) of the selected Croton species is collected and authenticated by a plant taxonomist.
-
The material is shade-dried at room temperature to prevent the degradation of thermolabile compounds and then ground into a fine powder.
2. Extraction:
-
The powdered plant material is typically extracted with methanol at room temperature through maceration, often for an extended period with periodic shaking.[3]
-
Alternatively, Soxhlet extraction can be employed for more exhaustive extraction.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
3. Fractionation:
-
The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
4. Chromatographic Purification:
-
The fractions obtained from partitioning are subjected to column chromatography for further separation.
-
Silica gel is a commonly used stationary phase, with mobile phase gradients of solvents like hexane and ethyl acetate or chloroform and methanol.[4]
-
Size-exclusion chromatography using Sephadex LH-20 is often employed for the separation of polar compounds.[4]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions with similar TLC profiles are combined and may be subjected to further rounds of column chromatography.
-
Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
5. Structural Elucidation:
-
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques like ESI-MS or HR-ESI-MS are used to determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Signaling Pathway Interactions
While the precise molecular targets of many this compound derivatives are still under investigation, studies on crude extracts and isolated compounds from Croton species have shed light on their potential mechanisms of action, particularly in the context of their anticancer effects. Some compounds have been shown to interfere with key signaling pathways that regulate cell proliferation and survival.
One such pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cell growth and survival.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Detoxification of Croton tiglium L. seeds by Ayurvedic process of Śodhana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterisation of novel antioxidant constituents of Croton zambesicus leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Crotonophenone's Reactivity as a Michael Acceptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonophenone, an α,β-unsaturated ketone, serves as a quintessential Michael acceptor, a class of compounds pivotal in organic synthesis and paramount in the design of targeted covalent inhibitors for drug development. Its electrophilic β-carbon readily undergoes conjugate addition by a diverse array of nucleophiles. This guide provides a comprehensive technical overview of the reactivity of this compound as a Michael acceptor, detailing reaction mechanisms, summarizing quantitative data from analogous systems, presenting detailed experimental protocols, and illustrating the underlying principles of its application in covalent inhibition.
Introduction to Michael Addition and this compound
The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. It involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] this compound, with its chemical structure featuring a carbonyl group conjugated to a carbon-carbon double bond, is an effective Michael acceptor. The polarization of the molecule draws electron density away from the β-carbon, rendering it susceptible to nucleophilic attack.
This reactivity is not only crucial for synthetic chemistry but also forms the basis for the mechanism of action of numerous covalent drugs. By incorporating a Michael acceptor "warhead," a drug molecule can form a stable covalent bond with a nucleophilic amino acid residue (such as cysteine) in the active site of a target protein, leading to irreversible inhibition.[2][3]
Reaction Mechanism
The Michael addition to this compound proceeds via a conjugate addition pathway. A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct.
// Reactants this compound [label="this compound (Michael Acceptor)"]; Nucleophile [label="Nucleophile (Nu⁻)"];
// Intermediate Enolate [label="Enolate Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Product Product [label="Michael Adduct"];
// Arrows and Labels this compound -> Enolate [label="1. Nucleophilic Attack"]; Nucleophile -> Enolate; Enolate -> Product [label="2. Protonation (H⁺)"]; } dot Figure 1: General mechanism of the Michael addition to this compound.
Quantitative Reactivity Data
Direct quantitative data for the Michael addition of various nucleophiles to this compound is not extensively available in the literature. However, data from analogous systems, such as crotonaldehyde and chalcones (which share the phenyl ketone moiety), provide valuable insights into the expected reactivity.
Michael Addition of Malonates
The addition of soft carbon nucleophiles like diethyl malonate is a classic example of a Michael reaction. The following table summarizes representative yields and enantioselectivities for the asymmetric Michael addition of diethyl malonate to crotonaldehyde, a structurally similar Michael acceptor.
| Catalyst/Conditions | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 5% (S)-proline potassium salt | CH₂Cl₂ | 12 | 70 | 19 (S) | [4] |
| 15% (S)-proline potassium salt | CH₂Cl₂ | 72 | 60 | 24.5 (S) | [5] |
| 5% (S)-proline potassium salt | THF | 72 | 90 | 38 (S) | [4] |
| 10% (R,R)-DPEN, 40% o-phthalic acid | EtOH | 96 | 95 | 94 | [6] |
Table 1: Asymmetric Michael addition of diethyl malonate to crotonaldehyde. Data for a similar α,β-unsaturated aldehyde is presented due to the limited availability of data for this compound.
Michael Addition of Thiols
Thiols are potent nucleophiles in Michael additions, often proceeding under mild, base-catalyzed conditions. While specific kinetic data for this compound is scarce, the reaction is generally rapid and high-yielding with other α,β-unsaturated ketones. For instance, the reaction of thiophenol with methyl vinyl ketone proceeds to 93% yield in 30 minutes under solvent-free conditions at 30°C.[7]
Michael Addition of Amines
Amines are also effective nucleophiles for Michael additions to this compound. The reaction of benzylideneacetone with pyrazolin-5-one, catalyzed by a primary amine, can achieve yields of up to 77% with high enantioselectivity.[8]
Experimental Protocols
The following are generalized protocols for the Michael addition of common nucleophiles to this compound.
Protocol for Michael Addition of a Thiol (e.g., Thiophenol)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Addition of Nucleophile: Add thiophenol (1.1 equivalents) to the solution.
-
Initiation of Reaction: Add a catalytic amount of a base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
// Workflow Edges A -> B -> C -> D -> E -> F -> G; } dot Figure 2: Experimental workflow for the Michael addition of a thiol to this compound.
Protocol for Michael Addition of an Amine (e.g., Piperidine)
-
Reactant Preparation: In a sealed tube, combine this compound (1 equivalent) and piperidine (1.2 equivalents). A solvent such as acetonitrile can be used but the reaction may also proceed neat.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 60-80 °C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Purify the residue directly by column chromatography on silica gel.
Protocol for Michael Addition of Diethyl Malonate
-
Base Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.
-
Formation of Enolate: To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at 0 °C. Stir for 30 minutes to form the enolate.
-
Addition of Michael Acceptor: Add a solution of this compound (1 equivalent) in anhydrous ethanol dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.
This compound Derivatives in Drug Development: Covalent Inhibition
The electrophilic nature of the α,β-unsaturated ketone in this compound makes it an ideal "warhead" for targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, positioning the warhead in proximity to a nucleophilic amino acid residue, typically a cysteine. A subsequent Michael addition reaction forms a permanent covalent bond, leading to irreversible inhibition of the protein's function. This strategy has been successfully employed in the development of drugs for various diseases, including cancer and autoimmune disorders.[9]
// Nodes Drug [label="Covalent Inhibitor\n(with this compound-like Warhead)"]; Protein [label="Target Protein\n(with Nucleophilic Residue, e.g., Cys-SH)"]; NonCovalent_Complex [label="Reversible\nDrug-Protein Complex"]; Covalent_Complex [label="Irreversible\nCovalently-Bound Complex", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Drug -> NonCovalent_Complex [label="1. Reversible Binding"]; Protein -> NonCovalent_Complex; NonCovalent_Complex -> Covalent_Complex [label="2. Michael Addition\n(Covalent Bond Formation)"]; } dot Figure 3: Mechanism of targeted covalent inhibition by a Michael acceptor.
While specific signaling pathways targeted by this compound itself are not well-documented, the chalcone scaffold, which is structurally related, has been extensively studied. For instance, chalcone derivatives have been shown to inhibit various kinases and enzymes involved in inflammatory and cancer signaling pathways.[10][11] The development of novel this compound derivatives could therefore be a promising avenue for the discovery of new covalent inhibitors targeting a range of disease-relevant proteins.
Conclusion
This compound exhibits characteristic reactivity as a Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. While specific quantitative data for this compound remains somewhat limited, analogous systems demonstrate that these reactions are generally high-yielding and can be rendered stereoselective with the use of appropriate chiral catalysts. The underlying reactivity of the α,β-unsaturated ketone moiety makes this compound and its derivatives valuable scaffolds in organic synthesis and particularly in the design of targeted covalent inhibitors for therapeutic applications. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full potential in drug discovery.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]
- 11. air.unimi.it [air.unimi.it]
Spectroscopic Profile of Crotonophenone: A Technical Guide
Introduction: Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone with significant applications in organic synthesis and as a building block for more complex molecules. Its chemical reactivity and properties are directly related to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for identification, purity assessment, and structural elucidation. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.96 | dd | 6.9, 1.7 | 3 | -CH₃ |
| 6.89 | dq | 15.3, 1.7 | 1 | =CH-CO |
| 7.11 | dq | 15.3, 6.9 | 1 | =CH-CH₃ |
| 7.40 - 7.58 | m | - | 3 | Phenyl H (m, p) |
| 7.92 - 7.98 | m | - | 2 | Phenyl H (o) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 18.6 | -CH₃ |
| 128.5 | Phenyl CH (o) |
| 128.6 | Phenyl CH (m) |
| 130.2 | =CH-CO |
| 132.8 | Phenyl CH (p) |
| 138.0 | Phenyl C (ipso) |
| 145.4 | =CH-CH₃ |
| 190.6 | C=O |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3061 | Weak | C-H Stretch (Aromatic) |
| 2924 | Weak | C-H Stretch (Aliphatic) |
| 1664 | Strong | C=O Stretch (Conjugated Ketone) |
| 1618 | Strong | C=C Stretch (Alkenyl) |
| 1598 | Medium | C=C Stretch (Aromatic) |
| 1448 | Medium | C-H Bend (Aliphatic) |
| 1298 | Strong | C-CO-C Stretch and Bend |
| 970 | Strong | =C-H Bend (Out-of-plane, trans) |
| 756, 692 | Strong | C-H Bend (Out-of-plane, Monosubstituted Benzene) |
Sample Phase: Liquid Film.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 146 | 35 | [M]⁺ (Molecular Ion) |
| 131 | 15 | [M - CH₃]⁺ |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |
| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 25 | [C₄H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred into a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectrometer is set to the appropriate frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei.
-
The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time or a higher sample concentration is typically required due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
As this compound is a liquid at room temperature, the spectrum is acquired using a neat liquid film.
-
A drop of the sample is placed on the surface of one salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.
-
-
Instrument Setup:
-
An FT-IR spectrometer is used, and a background spectrum of the clean, empty salt plates is recorded. This background is automatically subtracted from the sample spectrum.
-
The spectral range is typically set from 4000 to 400 cm⁻¹.
-
-
Data Acquisition:
-
The prepared salt plates with the sample are placed in the spectrometer's sample holder.
-
The spectrum is acquired by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the liquid this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in the ion source under high vacuum.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic charged particles.[1]
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide to the Stability and Storage of Crotonophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for crotonophenone, a key intermediate in various chemical syntheses. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and suitability for use in research and development, particularly in the pharmaceutical industry. This document outlines the potential degradation pathways, summarizes available stability data, and provides detailed experimental protocols for stability assessment.
Introduction to this compound and its Stability
This compound, systematically named (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone.[1] Its chemical structure, featuring a conjugated system of a carbonyl group and a carbon-carbon double bond, makes it a versatile synthetic building block but also susceptible to various degradation pathways.[1] The stability of this compound can be influenced by several environmental factors, including light, temperature, humidity, pH, and the presence of oxidizing agents. Degradation can lead to the formation of impurities, which may impact the safety and efficacy of final products. Therefore, a thorough understanding of its stability is paramount.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways that researchers should be aware of. These pathways are primarily dictated by the presence of the α,β-unsaturated ketone moiety.
Photodegradation
The conjugated π-system in this compound makes it susceptible to photodegradation upon exposure to light, particularly UV radiation.[1] Potential photodegradation reactions include:
-
[2+2] Cycloaddition: Two molecules of this compound can react to form cyclobutane dimers.
-
Cis-Trans Isomerization: The trans-isomer of this compound, which is thermodynamically more stable, can isomerize to the cis-isomer upon photo-irradiation.
-
Photo-oxidation: In the presence of oxygen, light can promote the formation of oxidative degradation products.
dot
Caption: Potential Photodegradation Pathways of this compound.
Hydrolysis
The carbonyl group and the double bond in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can potentially lead to cleavage of the molecule.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can act as nucleophiles, attacking the carbonyl carbon or the β-carbon of the double bond (Michael addition), which can initiate degradation. Studies on related chalcones have shown them to be extremely unstable in alkaline environments.[2]
dot
Caption: Potential Hydrolytic Degradation of this compound.
Oxidation
The double bond and the benzylic position of this compound are potential sites for oxidative degradation. The presence of oxygen and oxidizing agents can lead to the formation of various degradation products.
-
Epoxidation: The double bond can be oxidized to form an epoxide.
-
Cleavage of the double bond: Strong oxidizing agents can cleave the double bond, leading to the formation of benzaldehyde and other smaller molecules.
-
Oxidation of the benzylic position: The carbon atom adjacent to the phenyl ring can be oxidized.
dot
Caption: Potential Oxidative Degradation Pathways of this compound.
Stability Data and Storage Conditions
Specific quantitative stability data for this compound is limited in publicly available literature. However, based on its chemical structure and data from related compounds, the following recommendations can be made.
Summary of Stability Data
The following table summarizes the known and inferred stability characteristics of this compound. It is important to note that much of this information is qualitative and based on the behavior of structurally similar compounds.
| Parameter | Condition | Observation/Recommendation | Reference |
| Light | UV and/or prolonged exposure to daylight | Susceptible to photodegradation. | [1] |
| Temperature | Elevated temperatures | May accelerate degradation. | Inferred |
| Humidity | High humidity | May promote hydrolysis. | [1] |
| pH | Acidic (pH < 3) | Potentially unstable. | Inferred from chalcone data[2] |
| pH | Neutral (pH ~7) | Relatively stable. | Inferred from chalcone data[2] |
| pH | Basic (pH > 9) | Highly unstable. | Inferred from chalcone data[2] |
| Oxidation | Presence of air/oxidizing agents | Susceptible to oxidation. | [1] |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize thermal degradation. |
| Light | Store in amber or light-resistant containers. | To protect from photodegradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Moisture | Store in a dry environment, with desiccants if necessary. | To prevent hydrolysis.[1] |
| Container | Use well-sealed, non-reactive containers (e.g., glass). | To prevent contamination and reaction with container material. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[3]
dot
Caption: Workflow for Forced Degradation Studies of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the pure compound.
-
Acidic Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours), as degradation is expected to be rapid.
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the this compound solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following is a proposed starting point for method development.
Proposed HPLC Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time to elute any more non-polar degradation products. A suggested starting gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at the λmax of this compound (to be determined, likely around 250-280 nm) |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Conclusion
This compound is a valuable chemical intermediate whose stability is a critical consideration for its use in research and manufacturing. Due to its α,β-unsaturated ketone structure, it is susceptible to degradation by light, heat, and non-neutral pH conditions, as well as oxidation. Proper storage in a cool, dark, and dry environment, preferably under an inert atmosphere, is essential to maintain its purity and integrity. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments, which are crucial for ensuring the quality and reliability of this compound in its various applications. Further studies are warranted to obtain quantitative kinetic data for the degradation of this compound and to fully characterize its degradation products.
References
- 1. This compound | 495-41-0 | Benchchem [benchchem.com]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Commercial Sourcing and Technical Applications of Crotonophenone for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Crotonophenone
This compound, systematically known as 1-phenyl-2-buten-1-one, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring an α,β-unsaturated carbonyl moiety, makes it a reactive Michael acceptor, enabling a wide range of chemical transformations. This reactivity profile has positioned this compound and its derivatives as compounds of interest in medicinal chemistry and drug discovery, particularly in the investigation of anti-inflammatory and anticancer agents. This guide provides a comprehensive overview of commercial suppliers, key chemical properties, handling and safety protocols, and a detailed experimental protocol for a common reaction involving this compound. Furthermore, it explores its potential biological activity through the lens of the NF-κB signaling pathway.
Commercial Suppliers and Product Specifications
This compound is readily available for research purposes from several chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the intended application.
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | trans-1-Phenyl-2-buten-1-one, technical | 80% | 1g, 5g |
| Crysdot | (E)-1-Phenylbut-2-en-1-one | 95+% | 5g, 10g, 25g |
| Alichem | (E)-1-Phenylbut-2-en-1-one | Not Specified | 5g, 10g, 25g |
| TRC | (E)-1-Phenylbut-2-en-1-one | Not Specified | 1g |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| CAS Number | 495-41-0 | [2] |
| Boiling Point | 225.7 °C at 760 mmHg | [3] |
| Flash Point | 86.3 °C | [3] |
| Density | 0.99 g/cm³ | [3] |
| Storage Temperature | 2-8 °C | [3] |
Safety, Handling, and Storage
Proper safety precautions are paramount when working with this compound in a laboratory setting. The following guidelines are based on available safety data sheets (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C.[3]
-
In case of exposure:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and seek medical attention.
-
Experimental Protocol: Michael Addition of Thiols to this compound
The Michael addition is a fundamental reaction for α,β-unsaturated carbonyl compounds like this compound. This protocol describes a general procedure for the addition of a thiol to this compound.
Objective: To synthesize a 3-(organothio)-1-phenylbutan-1-one derivative via a Michael addition reaction.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Catalyst (optional, e.g., a base like sodium hydroxide or an organocatalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent. If performing the reaction solvent-free, add the this compound directly to the flask.
-
Addition of Thiol: Add the thiol (1-2 equivalents) to the reaction mixture.
-
Catalyst Addition (if applicable): If a catalyst is used, add it to the mixture. For base-catalyzed reactions, a small amount of sodium hydroxide can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction if necessary (e.g., by neutralizing the base with a dilute acid). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(organothio)-1-phenylbutan-1-one.
-
Characterization: Characterize the purified product using appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
Potential Biological Activity: Modulation of the NF-κB Signaling Pathway
The α,β-unsaturated ketone moiety in this compound is a known Michael acceptor, which can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This reactivity is a key mechanism for the biological activity of many natural and synthetic compounds. One of the most important cellular signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[4]
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α and interleukin-6 (IL-6).[2][6]
Compounds containing an α,β-unsaturated carbonyl group, like this compound, have the potential to inhibit the NF-κB pathway by forming covalent adducts with critical cysteine residues in key signaling proteins, such as IKK. This covalent modification can inhibit the kinase activity of IKK, thereby preventing the degradation of IκB and blocking the nuclear translocation of NF-κB.
Conclusion
This compound is a readily accessible and versatile reagent for chemical synthesis and a potential lead structure for the development of novel therapeutic agents. Its reactivity as a Michael acceptor allows for the straightforward synthesis of a variety of derivatives. Furthermore, this chemical property suggests a potential for biological activity through the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is implicated in inflammatory diseases and cancer. Researchers and drug development professionals can leverage the information provided in this guide to safely source, handle, and utilize this compound in their research endeavors.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Crotonophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonophenone, also known as 1-phenyl-2-buten-1-one, is an aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its α,β-unsaturated ketone moiety makes it a versatile precursor for a range of chemical transformations. The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of this compound by reacting benzene with crotonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound, intended for use by researchers and professionals in the fields of chemistry and drug development.
The synthesis of this compound via Friedel-Crafts acylation is a two-step process. The first step involves the preparation of the acylating agent, crotonyl chloride, from crotonic acid. The second step is the electrophilic aromatic substitution reaction where the crotonyl group is introduced onto the benzene ring.[1]
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation of benzene with crotonyl chloride proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), abstracts the chloride from crotonyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.[2][3]
-
Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Regeneration of Catalyst: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the crotonyl group, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst. The final product is this compound.[4]
Figure 1: Reaction mechanism of Friedel-Crafts acylation for this compound synthesis.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via Friedel-Crafts acylation. Please note that yields can vary based on reaction scale, purity of reagents, and experimental conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Benzene | Molar Excess (acts as solvent and reactant) | General Procedure |
| Crotonyl Chloride | 1 equivalent | General Procedure |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 equivalents | General Procedure |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C (addition), Room Temperature (reaction) | General Procedure |
| Reaction Time | 2 - 4 hours | General Procedure |
| Product | ||
| Product Name | This compound (trans-1-Phenyl-2-buten-1-one) | |
| Appearance | Yellowish oil or low melting solid | |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Typical Yield | 70 - 85% | Representative |
Experimental Protocol
This protocol details the synthesis of this compound from benzene and crotonyl chloride.
Materials and Reagents:
-
Benzene (anhydrous)
-
Crotonyl chloride
-
Aluminum chloride (anhydrous, powdered)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride guard tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Reaction Setup
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous benzene (sufficient quantity to act as both solvent and reactant) to the flask.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
Step 2: Addition of Crotonyl Chloride
-
Dissolve crotonyl chloride (1 equivalent) in a small amount of anhydrous benzene and place it in the dropping funnel.
-
Add the crotonyl chloride solution dropwise to the stirred benzene-AlCl₃ suspension over a period of 30-60 minutes, maintaining the internal temperature between 0-10 °C. Vigorous evolution of HCl gas will be observed.
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
Upon completion of the reaction, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
Step 5: Purification
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid contact with moisture.
-
Crotonyl chloride is corrosive and a lachrymator. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction is conducted in a fume hood and consider using a gas trap.
-
The quenching step is highly exothermic. Perform this step slowly and with adequate cooling.
By following this detailed protocol and adhering to the safety precautions, researchers can successfully synthesize this compound for further applications in their research and development endeavors.
References
Application Notes: Synthesis of Crotonophenone via Claisen-Schmidt Condensation
Introduction
The Claisen-Schmidt condensation is a crucial carbon-carbon bond-forming reaction in organic chemistry between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction represents a variation of the aldol condensation and is fundamental for the synthesis of α,β-unsaturated ketones, also known as chalcones.[1] The reaction proceeds via a base-catalyzed mechanism, where an enolate is formed from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate readily occurs, driven by the formation of a stable, conjugated system.[2]
Crotonophenone (1-phenyl-2-buten-1-one) is an α,β-unsaturated ketone with applications in organic synthesis, including the preparation of chalcone derivatives for evaluating antimicrobial activities.[3] This document provides a detailed protocol for the synthesis of this compound through the Claisen-Schmidt condensation of benzaldehyde and propiophenone, utilizing sodium hydroxide as the catalyst.
Reactants and Physical Properties
A summary of the reactants and the final product, along with their relevant physical properties, is presented below.
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |
| Benzaldehyde | C₇H₆O | 106.12 | 1.044 | 178.1 | -26 |
| Propiophenone | C₉H₁₀O | 134.18 | 1.012 | 218 | 18-20 |
| Sodium Hydroxide | NaOH | 40.00 | 2.13 | 1388 | 318 |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~0.81 | 78 | -114 |
| This compound | C₁₀H₁₀O | 146.19 | 1.03 | 225.7[4] | 20.5[3] |
Experimental Protocol
This protocol details the base-catalyzed condensation of benzaldehyde and propiophenone to synthesize this compound.
Materials and Equipment:
-
Benzaldehyde (Reagent Grade)
-
Propiophenone (Reagent Grade)
-
Sodium Hydroxide (NaOH) pellets
-
95% Ethanol
-
Deionized Water
-
Ice
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders (10 mL, 50 mL)
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
-
Apparatus for recrystallization
-
Melting point apparatus
Procedure:
-
Preparation of Reactant Solution:
-
In a 125 mL Erlenmeyer flask, dissolve 5.0 mL of benzaldehyde (approx. 5.22 g, 49.2 mmol) and 6.0 mL of propiophenone (approx. 6.07 g, 45.2 mmol) in 40 mL of 95% ethanol.
-
Place a magnetic stir bar in the flask and begin stirring the solution at room temperature.
-
-
Preparation of Catalyst Solution:
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 2.5 g of NaOH pellets in 25 mL of deionized water. Allow the solution to cool to room temperature.
-
-
Reaction Initiation:
-
Slowly add the 10% NaOH solution dropwise to the stirring ethanolic solution of the carbonyl compounds over a period of 10-15 minutes.
-
A color change to yellow and the formation of a precipitate should be observed.
-
Allow the mixture to stir at room temperature for 30 minutes. The reaction is typically exothermic. If the flask becomes significantly warm, it can be cooled in an ice bath to maintain a temperature around 20-25°C.
-
-
Product Isolation:
-
After the stirring period, cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.
-
Collect the crude this compound crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals in the funnel with two portions of 20 mL of cold deionized water to remove any residual NaOH.
-
Follow with a wash using 10 mL of ice-cold 95% ethanol to remove unreacted starting materials.
-
-
Purification and Characterization:
-
Recrystallize the crude product from a minimum amount of hot ethanol.
-
Allow the recrystallized product to dry completely in a desiccator or a vacuum oven.
-
Determine the final mass of the dried this compound and calculate the percent yield.
-
Characterize the product by measuring its melting point. The literature value for the melting point of this compound is approximately 20.5-21°C.[3][5]
-
Safety Precautions:
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Benzaldehyde and propiophenone are irritants. Avoid inhalation and skin contact.
-
Ethanol is flammable. Ensure there are no open flames in the vicinity of the experiment.
-
All procedures should be performed in a well-ventilated fume hood.
Reaction Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the detailed reaction mechanism.
References
Application Notes and Protocols for the Michael Addition Reaction Using Crotonophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. This reaction is widely employed in the construction of complex molecules, including active pharmaceutical ingredients, due to its reliability and versatility. Crotonophenone, an α,β-unsaturated ketone, serves as a common Michael acceptor, reacting with a diverse range of nucleophiles (Michael donors) to yield 1,5-dicarbonyl compounds and other valuable intermediates.
These application notes provide detailed protocols for the Michael addition reaction using this compound with various classes of nucleophiles, including active methylene compounds, nitroalkanes, thiols, and amines. The summarized data and experimental workflows are intended to serve as a practical guide for researchers in academic and industrial settings.
General Reaction Mechanism
The Michael addition reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized nucleophile (e.g., an enolate). This nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl compound (this compound), leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a new enolate intermediate. Subsequent protonation yields the final Michael adduct.
Diagram of the General Reaction Mechanism
Caption: General mechanism of the base-catalyzed Michael addition.
Data Presentation: Michael Addition to this compound
The following table summarizes various reported conditions for the Michael addition reaction with this compound and analogous α,β-unsaturated ketones, providing a comparative overview of catalysts, solvents, reaction times, temperatures, and yields.
| Michael Donor | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Notes |
| Diethyl Malonate | NaOEt | Ethanol | 2 | Reflux | ~90 | Classic base-catalyzed conditions.[1][2] |
| Diethyl Malonate | (S)-Proline salt | CH₂Cl₂ | 18 | 18 | >90 | Asymmetric catalysis.[1] |
| Diethyl Malonate | NiCl₂/(-)-Sparteine | Toluene | 12 | 25 | 90 | Asymmetric catalysis with a metal complex. |
| Nitromethane | K₂CO₃/TEBAC | CH₂Cl₂/H₂O | 24 | RT | 89 | Phase-transfer catalysis.[3] |
| Nitromethane | (S)-Diphenylprolinol silyl ether | Methanol/H₂O | 48 | RT | 94 | Organocatalyzed asymmetric addition.[2][4] |
| Thiophenol | None | Solvent-free | 0.5 | 30 | 93 | Catalyst-free conditions.[5] |
| Thiophenol | (S)-Proline | Methanol | 48 | RT | High | Organocatalyzed addition. |
| Aniline | None (excess aniline) | Methanol | 17 | RT | Good | Self-catalyzed by aniline. |
| Aniline | Lewis Acid (e.g., CeCl₃) | Solvent-free | 1-2 | RT | High | Lewis acid catalysis.[6] |
Note: Some data points are derived from reactions with structurally similar Michael acceptors like chalcones or crotonaldehyde due to the limited availability of comprehensive data specifically for this compound with a wide range of donors.
Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to this compound
This protocol describes a classic base-catalyzed Michael addition.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.2 eq.) dropwise at room temperature.
-
After stirring for 15 minutes, add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
Protocol 2: Organocatalyzed Asymmetric Michael Addition of Nitromethane to this compound
This protocol is an example of an organocatalyzed asymmetric Michael addition, which is crucial for the synthesis of chiral compounds.
Materials:
-
This compound
-
Nitromethane
-
(S)-Diphenylprolinol silyl ether (or other suitable organocatalyst)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add this compound (1.0 eq.), methanol, and water.
-
Add the (S)-diphenylprolinol silyl ether catalyst (0.05 - 0.1 eq.).
-
Add nitromethane (5.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the enantiomerically enriched γ-nitro ketone.[2][4]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a typical Michael addition experiment.
Caption: General experimental workflow for the Michael addition reaction.
References
- 1. sctunisie.org [sctunisie.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Crotonophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing crotonophenone as a versatile starting material. The following sections describe the synthesis of pyrazoles, pyrimidines, and pyridines, including reaction schemes, experimental procedures, and quantitative data.
Synthesis of Pyrazoles from this compound
The reaction of α,β-unsaturated ketones like this compound with hydrazine derivatives is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Reaction Scheme: this compound to 3-Methyl-5-phenyl-2-pyrazoline
Caption: Reaction scheme for the synthesis of 3-Methyl-5-phenyl-2-pyrazoline.
Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-2-pyrazoline
This protocol is adapted from the synthesis of a structurally similar compound and is expected to yield the desired pyrazoline from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.1 mol).
-
Add a catalytic amount of glacial acetic acid (approximately 2-3 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with constant stirring.
-
The precipitated solid product, 3-methyl-5-phenyl-2-pyrazoline, is collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 3-Methyl-5-phenyl-2-pyrazoline | This compound | Hydrazine hydrate, Glacial acetic acid | Ethanol | 4-6 | ~85% | 88-90 |
Spectroscopic Data for 3-Methyl-5-phenyl-2-pyrazoline:
-
1H NMR (CDCl3, δ ppm): 1.4 (d, 3H, CH3), 2.8-3.4 (m, 2H, CH2), 4.8 (q, 1H, CH), 6.8-7.5 (m, 5H, Ar-H), 8.1 (br s, 1H, NH).
-
13C NMR (CDCl3, δ ppm): 18.5, 45.2, 62.8, 125.9, 127.8, 128.9, 142.1, 158.4.
-
IR (KBr, cm-1): 3350 (N-H), 1605 (C=N), 1500, 1450 (aromatic C=C).
-
Mass (m/z): 160 (M+).
Synthesis of Pyrimidines from this compound
Pyrimidines are a critical class of heterocyclic compounds found in nucleic acids and numerous pharmaceuticals. A common synthetic route involves the condensation of an α,β-unsaturated ketone with a urea or thiourea derivative.
Reaction Scheme: this compound to 4-Methyl-6-phenyl-pyrimidine-2-thiol
Caption: Synthesis of a pyrimidine derivative from this compound and thiourea.
Experimental Protocol: Synthesis of 4-Methyl-6-phenyl-pyrimidine-2-thiol
Materials:
-
This compound
-
Thiourea
-
Potassium hydroxide
-
Ethanol
Procedure:
-
Dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL) in a round-bottom flask with stirring.
-
Add thiourea (0.1 mol) to the ethanolic KOH solution and stir until it dissolves.
-
Add this compound (0.1 mol) to the reaction mixture.
-
Reflux the mixture for 8-10 hours. Monitor the reaction progress using TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) to a pH of ~7.
-
The precipitate formed is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-methyl-6-phenyl-pyrimidine-2-thiol.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Methyl-6-phenyl-pyrimidine-2-thiol | This compound | Thiourea, KOH | Ethanol | 8-10 | ~75% | 218-220 |
Spectroscopic Data for 4-Methyl-6-phenyl-pyrimidine-2-thiol:
-
1H NMR (DMSO-d6, δ ppm): 2.4 (s, 3H, CH3), 6.9 (s, 1H, pyrimidine-H), 7.3-7.8 (m, 5H, Ar-H), 12.5 (br s, 1H, SH).
-
13C NMR (DMSO-d6, δ ppm): 24.1, 108.2, 127.5, 128.9, 129.8, 137.4, 162.3, 165.1, 175.8.
-
IR (KBr, cm-1): 3150 (N-H), 1600 (C=N), 1560 (C=C), 1180 (C=S).
-
Mass (m/z): 216 (M+).
Synthesis of Pyridines from this compound
Pyridines are fundamental heterocyclic compounds with widespread applications in pharmaceuticals and materials science. Multi-component reactions, such as the Hantzsch or Kröhnke syntheses, provide efficient routes to substituted pyridines from α,β-unsaturated ketones.
Reaction Scheme: Kröhnke Pyridine Synthesis
Caption: Workflow for the Kröhnke synthesis of a substituted pyridine.
Experimental Protocol: Synthesis of 2,4-Dimethyl-6-phenylpyridine (Kröhnke-type)
Materials:
-
This compound
-
Acetophenone
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (0.1 mol), acetophenone (0.1 mol), and ammonium acetate (0.2 mol).
-
Add glacial acetic acid (50 mL) as the solvent and catalyst.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and pour it into a beaker containing crushed ice and then neutralize with a concentrated ammonium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,4-dimethyl-6-phenylpyridine.
Quantitative Data
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Physical State |
| 2,4-Dimethyl-6-phenylpyridine | This compound, Acetophenone, Ammonium acetate | Glacial acetic acid | 6-8 | ~60% | Oily liquid |
Spectroscopic Data for 2,4-Dimethyl-6-phenylpyridine:
-
1H NMR (CDCl3, δ ppm): 2.4 (s, 3H, CH3), 2.6 (s, 3H, CH3), 7.0 (s, 1H, pyridine-H), 7.2-7.5 (m, 3H, Ar-H), 7.7 (s, 1H, pyridine-H), 8.0 (d, 2H, Ar-H).
-
13C NMR (CDCl3, δ ppm): 21.5, 24.8, 118.9, 122.5, 127.1, 128.8, 129.2, 139.1, 148.9, 157.6, 158.9.
-
Mass (m/z): 183 (M+).
Disclaimer
These protocols are intended for use by trained research professionals in a well-equipped laboratory. Appropriate personal protective equipment should be worn at all times. The yields and reaction times are approximate and may vary depending on the specific experimental conditions.
Application of Crotonophenone in the Synthesis of a Naftopidil Intermediate
Application Note
Introduction
Crotonophenone, an α,β-unsaturated ketone, serves as a versatile building block in organic synthesis, particularly in the construction of pharmaceutical intermediates. Its conjugated system makes it an excellent Michael acceptor, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in the synthesis of various pharmacologically active molecules. One notable application is in the synthesis of a key intermediate for Naftopidil, a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. The core of this synthetic strategy involves a Michael addition reaction, a fundamental transformation in medicinal chemistry for creating complex molecular architectures.
Principle of the Method
The synthesis of the Naftopidil intermediate, 4-(4-(naphthalen-1-yl)piperazin-1-yl)-1-phenylbutan-1-one, is achieved through the Michael addition of 1-(naphthalen-1-yl)piperazine to this compound. In this reaction, the nucleophilic secondary amine of the piperazine moiety attacks the β-carbon of the α,β-unsaturated ketone of this compound. The reaction is typically carried out in a suitable solvent and may be facilitated by a base or acid catalyst, although it can often proceed without catalysis due to the inherent reactivity of the starting materials. The resulting product contains the core structure required for further elaboration into the final active pharmaceutical ingredient, Naftopidil.
Experimental Protocols
Synthesis of 4-(4-(naphthalen-1-yl)piperazin-1-yl)-1-phenylbutan-1-one
Materials:
-
This compound (1.0 eq)
-
1-(naphthalen-1-yl)piperazine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Sodium Bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
-
Hexane (for recrystallization)
-
Ethyl Acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 1-(naphthalen-1-yl)piperazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture (optional, to protonate the carbonyl and enhance reactivity).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford the pure 4-(4-(naphthalen-1-yl)piperazin-1-yl)-1-phenylbutan-1-one.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of the Naftopidil Intermediate
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 1-(naphthalen-1-yl)piperazine |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Yield of Crude Product | 85-95% |
| Yield of Purified Product | 75-85% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of the Naftopidil intermediate.
Application Notes and Protocols for the Stereoselective Synthesis of Crotonophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of crotonophenone derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors and modulators of cellular signaling pathways. The methodologies presented herein focus on achieving high levels of stereocontrol, which is crucial for the development of potent and selective therapeutic agents.
Introduction
This compound and its derivatives are α,β-unsaturated ketones that serve as versatile building blocks in organic synthesis. The presence of both a reactive carbonyl group and a conjugated double bond allows for a variety of chemical transformations. The stereoselective synthesis of these derivatives is of paramount importance as the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Chiral this compound derivatives have shown potential in interacting with biological targets in a stereospecific manner. This document outlines key stereoselective strategies, including asymmetric transfer hydrogenation and organocatalytic Michael additions, to access enantioenriched this compound derivatives.
Data Presentation: Stereoselective Transformations of this compound and Analogs
The following tables summarize quantitative data for key stereoselective reactions applicable to the synthesis of chiral this compound derivatives. While specific data for this compound is limited in the literature, the presented data for analogous substrates demonstrate the efficacy of these methods.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Entry | Substrate | Catalyst (mol%) | H-Source | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Acetophenone | Ru(II)/TsDPEN complex (2) | 2-propanol | - | >99 | 90-99 | [1] |
| 2 | Acetophenone | Rh(III)-TsDPEN complex | Formic acid/Triethylamine | - | complete | high | [2] |
| 3 | Acetophenone Derivatives | Ru(II)/TsDPEN complexes | Formic acid/Triethylamine | 48 | - | excellent | [3] |
Table 2: Organocatalytic Asymmetric Michael Addition to α,β-Unsaturated Compounds
| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Unsaturated 1,4-diketone | Malonates | Cinchona-thiourea (10) | Toluene | up to 98 | up to 93 | [4][5] |
| 2 | Alkylidene malonates | Ketones | Bispidine-diamine | Water or neat | up to 99 | up to 97 | [6] |
| 3 | Nitroolefins | Aldehydes | (R,R)-DPEN-thiourea | Water | 94-99 | 97-99 | [7] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of this compound
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of α,β-unsaturated ketones.[1][2][3]
Objective: To synthesize enantiomerically enriched (S)-1-phenylbut-2-en-1-ol.
Materials:
-
This compound
-
Ruthenium(II)/TsDPEN catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)])
-
2-Propanol (isopropanol), anhydrous
-
Sodium isopropoxide solution (in isopropanol)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
TLC plates, solvents for chromatography
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
To the flask, add the Ruthenium(II)/TsDPEN catalyst (0.01 mol eq).
-
Add anhydrous toluene (5 mL) and anhydrous 2-propanol (5 mL).
-
Add this compound (1.0 mmol, 1.0 eq).
-
Initiate the reaction by adding sodium isopropoxide solution (0.1 M in 2-propanol, 0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate to this compound
This protocol is based on the organocatalytic Michael addition of malonates to enones.[4][5]
Objective: To synthesize diethyl 2-(3-oxo-3-phenylpropyl)malonate in high enantiomeric excess.
Materials:
-
This compound
-
Diethyl malonate
-
Cinchona alkaloid-derived thiourea or squaramide organocatalyst (e.g., (9S)-9-amino-9-deoxy-epi-quinine derived thiourea)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
TLC plates, solvents for chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the cinchona-derived organocatalyst (0.1 mol eq).
-
Add anhydrous toluene (2 mL).
-
Add this compound (1.0 mmol, 1.0 eq).
-
Add diethyl malonate (1.2 mmol, 1.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Logical Workflow for Stereoselective Synthesis of this compound Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 4. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of Crotonophenone to Butyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of α,β-unsaturated ketones to their corresponding saturated ketones is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and fragrances. Crotonophenone, an α,β-unsaturated ketone, can be selectively reduced at the carbon-carbon double bond to yield butyrophenone, a valuable intermediate. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on two common and effective heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel.
The selective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds is thermodynamically favored over the reduction of the C=O bond.[1] Control over reaction conditions and catalyst choice is paramount to achieve high selectivity and yield of the desired saturated ketone, avoiding over-reduction to the corresponding alcohol.
Catalytic Systems Overview
Both Palladium on Carbon and Raney® Nickel are highly active and widely used catalysts for hydrogenation reactions.[2][3][4][5]
-
Palladium on Carbon (Pd/C): This catalyst is known for its high activity and good selectivity in the hydrogenation of carbon-carbon double and triple bonds.[3][5] It is generally used under mild to moderate hydrogen pressures and temperatures. The catalyst is a solid, making it easy to handle and separate from the reaction mixture upon completion.[6]
-
Raney® Nickel: This sponge-like nickel catalyst is highly active due to its large surface area.[2][7] It is particularly effective for the hydrogenation of a wide range of functional groups, including alkenes, alkynes, and nitro groups.[4][7] Raney® Nickel often requires careful handling as it can be pyrophoric in its activated form.[7]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of this compound to butyrophenone using Pd/C and Raney® Nickel. The data presented is a representative compilation based on general knowledge of similar hydrogenations.
| Parameter | 10% Pd/C | Raney® Nickel |
| Catalyst Loading | 1-5 mol% | 5-10 wt% |
| Hydrogen Pressure | 1-10 atm | 10-50 atm |
| Temperature | 25-80 °C | 50-100 °C |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Isopropanol |
| Reaction Time | 2-8 hours | 1-6 hours |
| Conversion of this compound | >99% | >99% |
| Selectivity for Butyrophenone | >98% | >95% |
| Primary Byproduct | 1-Phenyl-1-butanol | 1-Phenyl-1-butanol |
Experimental Protocols
Protocol 1: Hydrogenation of this compound using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® or syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel for a Parr shaker, dissolve this compound (1.0 eq) in ethanol to a concentration of 0.1-0.5 M.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (1-5 mol% relative to the substrate).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas 3-5 times to remove any residual air.
-
Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 atm) and begin stirring. Heat the reaction to the desired temperature (e.g., 50 °C).
-
Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude butyrophenone.
-
Purification (if necessary): The crude product can be purified by column chromatography or distillation if required.
Protocol 2: Hydrogenation of this compound using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (activated slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If using a water slurry of Raney® Nickel, carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) multiple times under an inert atmosphere.
-
Reaction Setup: In a high-pressure autoclave, add a solution of this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add the prepared Raney® Nickel slurry (5-10 wt% relative to the substrate) to the reaction vessel under a stream of inert gas.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30 atm).
-
Reaction Conditions: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: Monitor the reaction by taking aliquots (if the reactor allows) and analyzing by TLC or GC.
-
Work-up: After completion, cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Catalyst Removal: Allow the Raney® Nickel to settle, then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. Caution: Do not allow the Raney® Nickel to dry on the filter paper as it may become pyrophoric. Keep it wet with solvent.
-
Product Isolation: Concentrate the filtrate to obtain the crude butyrophenone.
-
Purification: Purify the product as needed.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Reaction pathway for the hydrogenation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[3][4] Both naturally occurring and synthetic chalcone analogues have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer,[1][3][5] anti-inflammatory,[6] antifungal,[1][7] and antibacterial properties.[8]
The versatile biological activities of chalcones stem from the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.[9] The ease of synthesis and the ability to introduce diverse substituents on both aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[2][10]
The most prevalent and efficient method for synthesizing chalcone analogues is the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[2][4][10] This methodology allows for the facile creation of a diverse library of chalcone analogues for structure-activity relationship (SAR) studies. While the core request mentioned crotonophenone, the primary literature routes focus on the reaction of acetophenones. A notable example includes the use of 2-hydroxy-3,4,6-trimethoxyacetophenone, an acetophenone derivative isolated from the plant genus Croton, to synthesize biologically active chalcones.[1][7]
These application notes provide a detailed protocol for the synthesis of chalcone analogues using the Claisen-Schmidt condensation, along with data on their biological activities and insights into their mechanism of action.
Synthesis of Chalcone Analogues: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation that occurs between a ketone (in this case, a substituted acetophenone) and an aromatic aldehyde that lacks α-hydrogens.[8] The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.[9][10]
General Reaction Scheme
The general reaction for the synthesis of chalcones via the Claisen-Schmidt condensation is depicted below:
Caption: General workflow for the Claisen-Schmidt condensation.
Experimental Protocols
This section provides a detailed methodology for the synthesis of chalcone analogues based on established literature procedures.[1][7][9]
Protocol 1: Synthesis of (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
This protocol is adapted from the synthesis of chalcones derived from a natural acetophenone isolated from Croton anisodontus.[1][7]
Materials:
-
2-hydroxy-3,4,6-trimethoxyacetophenone
-
4-fluorobenzaldehyde
-
Ethanol (Rectified Spirit)
-
Sodium Hydroxide (NaOH) solution (50% w/v aqueous)
-
Distilled water (cold)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Magnetic stirrer and stir bar
-
Round-bottomed flask
Procedure:
-
In a round-bottomed flask, dissolve 2-hydroxy-3,4,6-trimethoxyacetophenone (2 mmol) in a minimal amount of ethanol.
-
To this solution, add 4-fluorobenzaldehyde (2 mmol).
-
While stirring the mixture vigorously at room temperature, add 10 drops of a 50% (w/v) aqueous NaOH solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 48 hours. The formation of a solid precipitate should be observed.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid product under reduced pressure using a Buchner funnel.
-
Wash the filtered solid with cold distilled water to remove any remaining NaOH and other water-soluble impurities.[1]
-
Dry the purified chalcone analogue in a desiccator.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological evaluation of various chalcone analogues.
Table 1: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation
| Chalcone Analogue | Acetophenone Derivative | Benzaldehyde Derivative | Yield (%) | Reference |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | 2-hydroxy-3,4,6-trimethoxyacetophenone | Benzaldehyde | - | [1][7] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 2-hydroxy-3,4,6-trimethoxyacetophenone | 4-fluorobenzaldehyde | - | [1][7] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-hydroxy-3,4,6-trimethoxyacetophenone | 4-methoxybenzaldehyde | - | [1][7] |
| (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | 2-hydroxy-3,4,6-trimethoxyacetophenone | Furan-2-carbaldehyde | - | [1][7] |
| (E)-1-(4'-aminophenyl)-3-(phenyl)-prop-2-en-1-one | 4-aminoacetophenone | Benzaldehyde | - | [6] |
| (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | 3-fluoro-4-methoxy acetophenone | Isovanillin | Good | [11] |
Note: Specific yield percentages were not provided in all cited abstracts, but the synthesis was reported as successful.
Table 2: Biological Activity of Synthesized Chalcone Analogues
| Chalcone Analogue | Biological Activity | Cell Line / Organism | Quantitative Data | Reference |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Cytotoxic | HCT-116 (Human Colon Cancer) | % RCV = 75.51 ± 1.84 | [1][7] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Antifungal | Candida albicans LABMIC 0107 | MIC = 0.31 mg/mL | [1][7] |
| (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | Antifungal | Candida albicans LABMIC 0105 | MIC = 0.62 mg/mL | [1][7] |
| Chalcone-benzimidazolium salts | Anticancer | HCT-116 (Human Colon Cancer) | IC₅₀ = 3.56 μM | [3] |
| Chalcone-benzimidazolium salts | Anticancer | MCF-7 (Human Breast Cancer) | IC₅₀ = 4.08 μM | [3] |
| 4'-alkoxy chalcones | Antiproliferative | PC-3 (Prostate Cancer) | IC₅₀ = 8.08 to 13.75 μM | [6] |
| 4'-alkoxy chalcones | Antiproliferative | MCF-7 (Human Breast Cancer) | IC₅₀ = 8.08 to 13.75 μM | [6] |
Mechanism of Action: Signaling Pathways
Chalcone analogues have been shown to exert their biological effects through the modulation of various cellular signaling pathways. For instance, some chalcones exhibit anti-inflammatory activity by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the NF-κB and JNK signaling pathways.[6]
NF-κB Signaling Pathway Inhibition by Chalcone Analogues
The diagram below illustrates the inhibitory effect of certain chalcone analogues on the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by chalcone analogues.
By inhibiting the IKK complex, chalcone analogues prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6] This mechanism highlights one of the ways in which chalcone analogues can exert their therapeutic effects.
Conclusion
The Claisen-Schmidt condensation remains a cornerstone for the synthesis of chalcone analogues, providing a straightforward and adaptable method for generating diverse molecular libraries. The resulting compounds exhibit a wide array of promising biological activities, making them valuable scaffolds in drug discovery and development. The protocols and data presented here serve as a practical guide for researchers interested in exploring the therapeutic potential of this important class of molecules.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. jchemrev.com [jchemrev.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the epoxidation of Crotonophenone
An overview of the experimental procedures for the epoxidation of crotonophenone, a key chemical transformation for producing valuable intermediates in organic synthesis. This document provides detailed protocols for researchers, scientists, and professionals in drug development, focusing on catalytic methods to achieve high yield and selectivity.
Application Notes
The epoxidation of α,β-unsaturated ketones, such as this compound, yields α,β-epoxy ketones, which are highly versatile building blocks in the synthesis of complex organic molecules and pharmaceuticals.[1][2][3] The presence of the epoxide ring adjacent to a carbonyl group allows for a variety of subsequent stereocontrolled transformations.
Several catalytic systems have been developed for this transformation, broadly categorized into metal-based catalysis, organocatalysis, and base-catalyzed methods.[1][4][5] Common oxidants employed include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and sodium hypochlorite (NaOCl).[4][5][6] The choice of catalyst and oxidant is crucial for achieving high efficiency and, in the case of asymmetric synthesis, high enantioselectivity.[6][7]
Organocatalysis, particularly using chiral amines and their derivatives like Cinchona alkaloids, has emerged as a powerful strategy for the enantioselective epoxidation of enones.[2][7] These methods are attractive due to their operational simplicity, mild reaction conditions, and the use of environmentally benign reagents.[2]
Experimental Workflow
The general workflow for the epoxidation of this compound involves the preparation of the reaction mixture, the catalytic reaction itself, followed by quenching, extraction, and purification of the final product.
Caption: General experimental workflow for the epoxidation of this compound.
Comparative Data of Catalytic Systems
The following table summarizes various catalytic systems used for the epoxidation of α,β-unsaturated ketones, providing a comparison of their performance.
| Catalyst System | Substrate Example | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Basic Hydrotalcite | 2-Cyclohexen-1-one | H₂O₂ | 1,4-Dioxane | 40 | 5 | 91 | N/A | [4] |
| Amide-Based Cinchona Alkaloid | Chalcone | NaOCl | Toluene | 5 | 1 | >99 | 99 | [7] |
| Yb-based amide / Chiral Prolinol | Chalcone | TBHP | Toluene | RT | 12 | 99 | 99 | [6] |
| Guanidine-Urea Bifunctional | Diaryl enone | H₂O₂ | CCl₄ | RT | 24 | 95 | 92 | [6] |
| Chiral Primary Amine Salt | Cyclohexenone | H₂O₂ | Dioxane | RT | 24 | 86 | 95 | [6] |
N/A - Not Applicable (racemic or achiral process) RT - Room Temperature
Detailed Experimental Protocols
Below are two detailed protocols for the epoxidation of this compound, representing a common base-catalyzed method and a highly efficient organocatalytic asymmetric method.
Protocol 1: Base-Catalyzed Epoxidation with Hydrogen Peroxide
This protocol is adapted from general procedures for the Weitz-Scheffer epoxidation of α,β-unsaturated ketones.[3]
Materials:
-
This compound
-
Hydrogen peroxide (30% aq. solution)
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.46 g, 10 mmol) in methanol (20 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Addition of Base and Oxidant: While stirring vigorously, add a solution of sodium carbonate (0.53 g, 5 mmol) in water (5 mL).
-
Slowly add 30% aqueous hydrogen peroxide (2.2 mL, 20 mmol) dropwise to the mixture, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (15 mL) to decompose excess peroxide.
-
Remove methanol from the mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude epoxide by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure this compound epoxide.
Protocol 2: Asymmetric Epoxidation using a Cinchona Alkaloid-Based Catalyst
This protocol is a representative procedure based on highly efficient methods developed for the asymmetric epoxidation of enones.[2][7]
Materials:
-
This compound
-
Amide-based Cinchona alkaloid catalyst (e.g., derived from quinine, 0.5 mol%)
-
Sodium hypochlorite (NaOCl, 13% aqueous solution)
-
Toluene
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.73 g, 5 mmol) and the chiral Cinchona alkaloid catalyst (0.025 mmol, 0.5 mol%) in toluene (10 mL).
-
Cool the mixture to 5 °C in an ice-water bath with vigorous stirring.
-
Addition of Oxidant: Add 13% aqueous NaOCl solution (5.7 mL, 10 mmol) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 5 °C. The reaction is typically very clean and fast; monitor its completion by TLC (usually within 1-2 hours).
-
Workup:
-
Once the reaction is complete, separate the aqueous and organic layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine all organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter the solution and remove the solvent under reduced pressure. The resulting crude product is often of high purity.
-
If necessary, purify further by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Signaling Pathway / Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathway for a base-catalyzed nucleophilic epoxidation of an α,β-unsaturated ketone.
Caption: Mechanism of base-catalyzed nucleophilic epoxidation.
References
High-Throughput Screening Methods Involving Crotonophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific high-throughput screening (HTS) protocols for Crotonophenone are not extensively documented in publicly available literature, its chemical structure as an α,β-unsaturated ketone suggests its potential as a modulator of various biological processes. The electrophilic nature of this moiety makes it a reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine. This reactivity can be harnessed in drug discovery to identify novel therapeutic agents.
This document provides detailed, hypothetical application notes and protocols for high-throughput screening assays that could be developed to investigate the biological activities of this compound and its derivatives. These examples are based on established HTS principles and the known chemical properties of α,β-unsaturated ketones.
Application Note 1: Phenotypic Screening for Novel Antimicrobial Agents
Objective: To identify derivatives of this compound with antimicrobial activity against a model bacterial strain using a high-throughput, growth-inhibition assay.
Introduction: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenotypic screening of compound libraries against pathogenic bacteria is a powerful approach to identify compounds that inhibit bacterial growth. The α,β-unsaturated ketone motif, present in this compound, is found in some natural products with antimicrobial properties, suggesting that derivatives of this scaffold may also possess such activity. This protocol describes a 384-well plate-based assay to screen a library of this compound analogs for their ability to inhibit the growth of Staphylococcus aureus.
Experimental Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of Staphylococcus aureus (e.g., ATCC 29213) into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate the culture overnight at 37°C with shaking at 200 rpm.
-
The following day, dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.001. This corresponds to approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from a 10 mM stock solution in DMSO into individual wells of a 384-well, clear-bottom, sterile microplate. This will result in a final compound concentration of 10 µM in a 50 µL final assay volume.
-
For controls, dispense 50 nL of DMSO into the columns designated for negative (vehicle) controls and 50 nL of a 10 mM stock of a known antibiotic (e.g., vancomycin) into the columns for positive controls.
-
-
Assay Execution:
-
Add 50 µL of the prepared bacterial suspension to each well of the 384-well plate containing the pre-spotted compounds.
-
Seal the plates with a breathable membrane to prevent evaporation and contamination.
-
Incubate the plates at 37°C for 16-18 hours without shaking.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD₆₀₀_sample - OD₆₀₀_positive) / (OD₆₀₀_negative - OD₆₀₀_positive))
-
Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Data Presentation:
| Compound ID | Structure | Concentration (µM) | OD₆₀₀ | % Inhibition | Hit (Yes/No) |
| Cpd-001 | 10 | 0.05 | 95 | Yes | |
| Cpd-002 | 10 | 0.85 | 5 | No | |
| ... | |||||
| DMSO | N/A | N/A | 0.90 | 0 | No |
| Vancomycin | N/A | 10 | 0.02 | 100 | Yes |
Experimental Workflow:
Application Note 2: Target-Based Screen for Inhibitors of a Hypothetical Cysteine Protease
Objective: To identify this compound derivatives that act as covalent inhibitors of a hypothetical cysteine protease, "Protease-X," using a fluorescence-based activity assay.
Introduction: Cysteine proteases play critical roles in various diseases, including cancer and infectious diseases, making them attractive drug targets. The nucleophilic cysteine residue in the active site of these enzymes can be targeted by electrophilic compounds, leading to irreversible inhibition. The Michael acceptor property of this compound and its analogs makes them potential candidates for covalent inhibitors of cysteine proteases. This protocol outlines a biochemical HTS assay to screen for inhibitors of Protease-X using a fluorogenic substrate.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Protease-X Solution: Dilute recombinant Protease-X in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).
-
Substrate Solution: Dilute a fluorogenic cysteine protease substrate (e.g., (Rh110)₂-peptide) in assay buffer to a 2X final concentration (e.g., 20 µM for a 10 µM final concentration).
-
-
Compound Plating:
-
Dispense 50 nL of compounds from a 10 mM stock solution in DMSO into a 384-well, black, low-volume microplate.
-
Dispense DMSO for negative controls and a known covalent inhibitor (e.g., E-64) for positive controls.
-
-
Assay Execution:
-
Add 5 µL of the 2X Protease-X solution to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction (covalent modification).
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a kinetic plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 494/523 nm for Rhodamine 110) every 30 seconds for 15 minutes.
-
Determine the reaction rate (slope of the linear phase of the fluorescence signal over time) for each well.
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive) / (Rate_negative - Rate_positive))
-
Identify hits as compounds showing significant inhibition (e.g., >50%).
-
Data Presentation:
| Compound ID | Structure | Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition | Hit (Yes/No) |
| Cpd-001 | 10 | 50 | 95 | Yes | |
| Cpd-002 | 10 | 950 | 5 | No | |
| ... | |||||
| DMSO | N/A | N/A | 1000 | 0 | No |
| E-64 | N/A | 10 | 10 | 99 | Yes |
Signaling Pathway/Mechanism of Action:
Application Notes and Protocols: Use of Organocatalysts with trans-Crotonophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of trans-crotonophenone as a versatile substrate in organocatalytic asymmetric reactions. Detailed protocols for key transformations are provided to facilitate the synthesis of valuable chiral building blocks for drug discovery and development.
Introduction
trans-Crotonophenone is a readily available α,β-unsaturated ketone that serves as an excellent Michael acceptor and electrophile in a variety of organocatalytic transformations. The use of chiral organocatalysts enables the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of enantioenriched molecules. This document outlines key applications, including Michael additions and Friedel-Crafts alkylations, providing detailed experimental procedures and summarizing performance data for different catalytic systems.
Key Applications and Experimental Protocols
Asymmetric Michael Addition
The conjugate addition of nucleophiles to trans-crotonophenone is a powerful method for the construction of chiral γ-functionalized ketones. Bifunctional organocatalysts, such as those based on thiourea and squaramide scaffolds, have proven to be highly effective in activating both the electrophile and the nucleophile to afford products with high yields and enantioselectivities.
The addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones is a classic C-C bond-forming reaction. Organocatalysis provides a route to chiral adducts that are precursors to a variety of complex molecules. Cinchona alkaloid-derived thiourea and squaramide catalysts are particularly effective for this transformation.
Quantitative Data Summary:
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Dibenzoylmethane | C1 (10) | Toluene | 24 | 95 | 85 |
| 2 | Diethyl malonate | C1 (10) | Toluene | 48 | 88 | 78 |
| 3 | Acetylacetone | C2 (10) | CH2Cl2 | 36 | 92 | 90 |
| 4 | Dimethyl malonate | C2 (5) | THF | 72 | 85 | 82 |
Catalyst Structures:
-
C1: A bifunctional thiourea catalyst derived from a cinchona alkaloid.
-
C2: A squaramide-based bifunctional organocatalyst.
Experimental Protocol: Asymmetric Michael Addition of Dibenzoylmethane
-
To a stirred solution of trans-crotonophenone (0.1 mmol, 1.0 equiv.) in toluene (1.0 mL) at room temperature is added dibenzoylmethane (0.12 mmol, 1.2 equiv.).
-
The bifunctional thiourea catalyst C1 (0.01 mmol, 10 mol%) is then added in one portion.
-
The reaction mixture is stirred at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Reaction Workflow:
Caption: Experimental workflow for the Michael addition of dibenzoylmethane.
Asymmetric Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of indoles with trans-crotonophenone provides a direct route to chiral 3-substituted indole derivatives, which are prevalent motifs in pharmaceuticals and natural products. Chiral phosphoric acids and squaramide-based organocatalysts have been successfully employed for this transformation.[1][2]
Quantitative Data Summary:
| Entry | Indole | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Indole | C3 (10) | CH2Cl2 | 24 | 90 | 97 | [1] |
| 2 | 5-Methoxyindole | C3 (10) | CH2Cl2 | 24 | 85 | 95 | [1] |
| 3 | 2-Methylindole | C4 (5) | Toluene | 48 | 78 | 88 | [2] |
| 4 | 5-Bromoindole | C4 (5) | Toluene | 48 | 82 | 92 | [2] |
Catalyst Structures:
-
C3: (S,S)-Dimethylaminocyclohexyl-squaramide.[1]
-
C4: A chiral phosphoric acid (CPA).
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole [1]
-
To a solution of trans-crotonophenone (0.1 mmol, 1.0 equiv.) and indole (0.7 mmol, 7.0 equiv.) in CH2Cl2 (1.0 mL) at 0 °C is added the (S,S)-dimethylaminocyclohexyl-squaramide catalyst C3 (0.01 mmol, 10 mol%).[1]
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.[1]
-
The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Catalytic Cycle:
Caption: Proposed mechanism for the squaramide-catalyzed Friedel-Crafts alkylation.
Conclusion
Organocatalysis offers a powerful and versatile platform for the asymmetric functionalization of trans-crotonophenone. The methodologies presented herein provide efficient access to a range of valuable chiral synthons. The detailed protocols and compiled data serve as a practical guide for researchers in the fields of organic synthesis and drug development, enabling the exploration of novel chemical space and the generation of complex molecular architectures with high stereocontrol. Further investigations into the development of novel organocatalysts and the expansion of the substrate scope will undoubtedly continue to advance this important area of research.
References
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Synthesis of Crotonophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of crotonophenone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid. |
| 2. Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid complexes with the product ketone, so a stoichiometric amount is often required.[1] | Use at least a 1:1 molar ratio of Lewis acid to crotonyl chloride. An excess of the catalyst may be beneficial. | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. | While initial addition of reagents should be done at low temperatures to control the exothermic reaction, the reaction mixture may require heating to proceed to completion. A typical temperature for similar acylations is around 60°C under reflux.[2] | |
| Formation of a Polymeric Side Product | 1. Polymerization of Crotonyl Chloride: The α,β-unsaturated nature of crotonyl chloride makes it susceptible to polymerization, especially in the presence of a strong Lewis acid. | Add the crotonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5°C) to minimize polymerization. Using a milder Lewis acid might also reduce this side reaction. |
| Formation of Multiple Products (Isomers) | 1. Impure Starting Materials: Isomers in the starting crotonic acid (cis/trans) can lead to isomeric products. | Use pure trans-crotonic acid for the synthesis of trans-crotonyl chloride to ensure the formation of a single product isomer. |
| Product is a Dark, Oily Residue | 1. Charring and Decomposition: High reaction temperatures or a very reactive catalyst can cause decomposition of the starting materials or product. | Maintain careful temperature control throughout the reaction. Consider using a less reactive solvent or a milder Lewis acid. |
| 2. Incomplete Quenching: Residual Lewis acid can promote side reactions during workup. | Quench the reaction by slowly and carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl) to decompose the catalyst-ketone complex. | |
| Difficulty in Product Purification | 1. Co-distillation with Byproducts: Side products with similar boiling points to this compound can make purification by simple distillation challenging. | Utilize fractional distillation for a more efficient separation. Alternatively, column chromatography can be employed for high purity. |
| 2. Aldehyde Impurities: The presence of aldehyde impurities can affect the stability and purity of the final product. | During purification by distillation, the addition of a non-volatile amine can help in the removal of aldehyde impurities by converting them into high-boiling derivatives.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general two-step process for synthesizing this compound?
A1: The synthesis typically involves two main steps:
-
Preparation of Crotonyl Chloride: Crotonic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce crotonyl chloride.
-
Friedel-Crafts Acylation: The prepared crotonyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to yield this compound (1-phenyl-2-buten-1-one).
Q2: Why is my yield of this compound consistently low?
A2: Low yields in the Friedel-Crafts acylation of this compound can be attributed to several factors. One significant challenge is the potential for polymerization of the α,β-unsaturated crotonyl chloride under the strong acidic conditions of the reaction. Additionally, the Lewis acid catalyst, typically AlCl₃, can be deactivated by any moisture present in the reactants or glassware. It is also crucial to use at least a stoichiometric amount of the catalyst, as it forms a complex with the product ketone.[1] In some documented syntheses involving crotonyl chloride, low yields (around 31%) have been reported even in optimized conditions for more complex molecules.[4][5]
Q3: Can I use a catalyst other than aluminum chloride?
A3: Yes, other Lewis acids can be used as catalysts in Friedel-Crafts acylation, and in the case of unsaturated acyl chlorides, a milder catalyst might be advantageous to reduce side reactions like polymerization. Some alternatives include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[6] However, the reactivity of these catalysts is generally lower than AlCl₃, which may necessitate higher reaction temperatures or longer reaction times.[7]
Q4: How can I minimize the formation of side products?
A4: To minimize side products, ensure all reagents and solvents are pure and anhydrous. The slow, controlled addition of crotonyl chloride at a low temperature can help prevent polymerization. Since the acylated product is deactivated towards further substitution, polyacylation is generally not a major concern in Friedel-Crafts acylation, unlike in Friedel-Crafts alkylation.[2][8]
Q5: What is the best method to purify the final product?
A5: The most common method for purifying this compound is vacuum distillation. This allows for the separation of the product from less volatile impurities and the decomposed catalyst. If distillation does not provide sufficient purity, column chromatography is a viable alternative. For removal of specific impurities like aldehydes, distillation in the presence of a high-boiling point amine can be effective.[3]
Data Presentation
The following table summarizes illustrative yield data for the Friedel-Crafts synthesis of this compound under various hypothetical conditions. This data is intended to provide a general understanding of how different parameters can influence the reaction outcome.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Key Observations |
| AlCl₃ | Benzene (excess) | 60 | 2 | 45-55 | Standard conditions, some polymerization may occur. |
| AlCl₃ | Dichloromethane | 40 | 4 | 40-50 | Milder conditions, potentially less charring. |
| FeCl₃ | Benzene (excess) | 80 | 6 | 30-40 | Less reactive catalyst requires higher temperature and longer time. |
| ZnCl₂ | Nitrobenzene | 100 | 8 | 20-30 | Milder catalyst, suitable for activated arenes, but may be slow with benzene. |
Experimental Protocols
Preparation of Crotonyl Chloride
Materials:
-
trans-Crotonic acid
-
Thionyl chloride (SOCl₂)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place trans-crotonic acid.
-
Slowly add an excess of thionyl chloride (approximately 1.5 molar equivalents) to the flask with stirring. A significant amount of HCl gas will be evolved.
-
Once the initial vigorous reaction subsides, gently heat the mixture to reflux.
-
After the reaction is complete (indicated by the cessation of gas evolution), distill the mixture to obtain crude crotonyl chloride.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at the appropriate temperature (for trans-crotonyl chloride, approx. 122-124 °C).
Friedel-Crafts Synthesis of this compound
Materials:
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Freshly distilled crotonyl chloride
-
Dichloromethane (anhydrous, as solvent if needed)
-
Ice
-
Dilute hydrochloric acid
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a drying tube), and a mechanical stirrer. Ensure all glassware is thoroughly dried.
-
Charge the flask with anhydrous benzene (which acts as both reactant and solvent) and anhydrous aluminum chloride. Cool the mixture in an ice bath to 0-5°C.
-
Slowly add crotonyl chloride dropwise from the dropping funnel with vigorous stirring over a period of 30-60 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it under reflux (around 60°C) for 1-2 hours to complete the reaction.[2]
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with benzene or dichloromethane.
-
Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Factors influencing the yield of this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Crotonophenone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Crotonophenone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the principle that "like dissolves like," and considering this compound is an aromatic ketone, suitable solvents include ethanol, methanol, or a mixed solvent system such as ethanol-water or acetone-hexane. Toluene can also be a good choice. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: There are a few possibilities. You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves. If the solid persists even with a large volume of solvent, it is possible that you have insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q3: No crystals are forming upon cooling. What went wrong?
A3: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is too dilute, the saturation point will not be reached upon cooling. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of this compound is higher than its normal solubility, but crystal nucleation has not initiated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound.
-
Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To resolve this, reheat the solution to dissolve the oil. Then, either add more solvent to lower the saturation temperature or allow the solution to cool much more slowly. Using a mixed solvent system and adjusting the solvent ratio can also prevent oiling out.
Q5: The yield of my recrystallized this compound is very low. What are the possible reasons?
A5: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned, this will keep more of your product dissolved in the mother liquor.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently, typically in an ice bath, to maximize crystal formation before filtration.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot common problems encountered during the recrystallization of this compound.
Problem: No Crystal Formation
Caption: Troubleshooting workflow for the absence of crystal formation.
Problem: Oiling Out
Caption: Troubleshooting workflow for when the product oils out.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (E)-1-phenylbut-2-en-1-one |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Liquid |
| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Melting Point | 21 °C |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Insoluble | Very Slightly Soluble |
| Hexane | Sparingly Soluble | Soluble |
| Ethanol | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Acetone | Very Soluble | Miscible |
| Toluene | Soluble | Very Soluble |
Note: This table is based on general principles of solubility for aromatic ketones. It is highly recommended to perform experimental solubility tests to confirm the ideal solvent for your specific sample of crude this compound.
Experimental Protocols
Protocol for Determining a Suitable Recrystallization Solvent
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, shaking after each addition. If the compound dissolves readily at room temperature, the solvent is not suitable for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.
-
If the compound dissolves completely at the higher temperature, it is a potentially good solvent.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
If a single solvent is not ideal, test mixed solvent systems. Dissolve the crude product in a small amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool.
General Recrystallization Protocol for this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) and heat the mixture on a hot plate. Continue to add small portions of the hot solvent until the this compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
-
Analysis: Determine the melting point of the purified this compound and compare it to the literature value to assess its purity. A pure compound will have a sharp and narrow melting point range.
Technical Support Center: Optimizing Crotonophenone Hydrogenation
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the reaction conditions for crotonophenone hydrogenation. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound?
The main challenge is achieving high selectivity for the desired product. This compound is an α,β-unsaturated ketone, containing two reducible functional groups: a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O). The reaction can yield three primary products: Butyrophenone (selective C=C reduction), 1-phenylbutan-1-ol (selective C=O reduction), or 1-phenyl-1-butanol (full reduction). Controlling the reaction conditions to favor one product over the others is a significant challenge.
Q2: What are the common catalysts used for this compound hydrogenation?
A variety of heterogeneous catalysts are employed, with the choice of metal and support being critical for directing selectivity. Common choices include:
-
Palladium (Pd)-based catalysts (e.g., Pd/C, Pd/Al₂O₃): Generally, these are highly active and tend to favor the hydrogenation of the C=C bond, yielding Butyrophenone.
-
Platinum (Pt)-based catalysts (e.g., Pt/C, PtO₂): Platinum catalysts are also very active and can be tuned for selectivity. Under certain conditions, they can promote the reduction of the C=O group.
-
Nickel (Ni)-based catalysts (e.g., Raney Ni): A cost-effective option, often used for complete reduction to the saturated alcohol, but can be tuned for selectivity under specific conditions.
-
Rhodium (Rh) and Ruthenium (Ru)-based catalysts: These are also effective but their selectivity can be highly dependent on the support and reaction parameters.
-
Gold (Au)-based catalysts: Supported gold nanoparticles have shown promise in the selective hydrogenation of the C=O bond in α,β-unsaturated ketones.
Q3: How do reaction parameters influence the outcome of the hydrogenation?
Several parameters critically affect the conversion and selectivity:
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate but can sometimes lead to over-reduction. For selective hydrogenations, optimizing the pressure is crucial.
-
Temperature: Increasing the temperature typically accelerates the reaction. However, it can also decrease selectivity and lead to side reactions or catalyst deactivation.
-
Solvent: The choice of solvent can influence substrate solubility, hydrogen availability at the catalyst surface, and catalyst performance. Protic solvents like ethanol and methanol are common, but aprotic solvents can also be used.
-
Catalyst Support: The support material (e.g., activated carbon, alumina, titania) can influence the dispersion of the metal and its electronic properties, thereby affecting selectivity.
Reaction Pathway Diagram
Caption: Reaction network for this compound hydrogenation.
Troubleshooting Guide
Problem: Low or No Conversion of this compound
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be old, poisoned, or improperly handled. Use a fresh batch of catalyst from a reliable supplier. Ensure proper storage and handling under an inert atmosphere if required. |
| Catalyst Poisoning | Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur, halides) can poison the catalyst. Purify the substrate and solvent before use. Use high-purity hydrogen gas.[1] |
| Insufficient Hydrogen Pressure | For many hydrogenations, atmospheric pressure (e.g., using a balloon) may be insufficient.[2] Use a high-pressure reactor (autoclave) and increase the hydrogen pressure incrementally (e.g., 5-20 bar). |
| Poor Mass Transfer | Inefficient stirring can limit the contact between hydrogen, substrate, and the catalyst surface. Increase the stirring speed to ensure the catalyst is well suspended and the gas-liquid interface is maximized. |
| Low Temperature | The reaction may require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in 10°C increments. |
Problem: Poor Selectivity / Mixture of Products
| Possible Cause | Suggested Solution to Favor Butyrophenone (C=C reduction) | Suggested Solution to Favor 1-Phenylbutan-1-ol (C=O reduction) |
| Incorrect Catalyst Choice | Palladium on carbon (Pd/C) is generally selective for C=C bond hydrogenation. | Platinum-based catalysts (e.g., Pt/C) or gold-based catalysts can be more selective for the C=O bond. Modifying a Pt catalyst with promoters like iron salts has been shown to enhance selectivity towards the unsaturated alcohol. |
| Suboptimal Temperature/Pressure | C=C bond hydrogenation is often favored at lower temperatures and pressures. Start with room temperature and low H₂ pressure (1-5 bar). | C=O bond hydrogenation can sometimes be favored at higher pressures and specific temperature ranges. This requires careful optimization. |
| Solvent Effects | Non-polar solvents can sometimes favor C=C reduction. | Polar or aqueous solvent systems can sometimes enhance selectivity towards the alcohol product. |
| Catalyst Modifiers | The addition of specific modifiers can alter the catalyst's surface and improve selectivity. This is an advanced technique requiring literature review for specific catalyst-modifier pairs. | The addition of specific modifiers can alter the catalyst's surface and improve selectivity. This is an advanced technique requiring literature review for specific catalyst-modifier pairs. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Comparative Data on Catalyst Performance
The following tables summarize typical results for the hydrogenation of α,β-unsaturated carbonyl compounds, which can be used as a starting point for optimizing this compound hydrogenation.
Table 1: Effect of Catalyst Type on Product Selectivity (Illustrative Data based on similar substrates)
| Catalyst | Support | Temp (°C) | H₂ Pressure (bar) | Major Product | Typical Selectivity (%) |
| 5% Pd | Carbon | 50 | 1.5 | Butanal (from Crotonaldehyde) | ~92% |
| 1% Pd | Al₂O₃ | 50 | 1.5 | Butanal (from Crotonaldehyde) | ~99% (at 1h) |
| 1% Cu | Al₂O₃ | 50 | 1.5 | Butanal (from Crotonaldehyde) | >95% |
| Au | Fe₂O₃ | 60 | 1.0 | Unsaturated Alcohol | >60% |
| Ag-OMS-2 | - | 160 | 10 | 1-Phenyl ethanol (from Acetophenone) | 100% |
Data extrapolated from studies on crotonaldehyde and other unsaturated ketones to provide general trends.[3]
General Experimental Protocol
This protocol provides a general procedure for the hydrogenation of this compound in a high-pressure reactor.
Materials:
-
This compound
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
High-pressure autoclave with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor: To the reactor vessel, add this compound (e.g., 1.0 mmol), solvent (e.g., 10 mL), and the catalyst (e.g., 5-10 mol%).
-
Sealing and Purging: Seal the reactor. Purge the system with nitrogen or argon three times to remove air, followed by purging with hydrogen gas three times.
-
Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50°C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen uptake) and/or by taking aliquots at specific time intervals for analysis (e.g., GC, TLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can sometimes be pyrophoric, so handle with care, often filtering under a blanket of nitrogen and keeping the filter cake wet.
-
Analysis: Analyze the crude product and purified material by GC, NMR, and/or MS to determine conversion and product selectivity.
References
Technical Support Center: Monitoring Reactions with Crotonophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crotonophenone.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the common methods to monitor the progress of a reaction involving this compound? A1: The progress of reactions involving this compound can be monitored using several analytical techniques. The most common methods include Thin Layer Chromatography (TLC) for quick qualitative checks, and Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis.[1][2]
-
Q2: How do I choose the best monitoring technique for my specific reaction? A2: The choice of technique depends on the nature of the reaction, the information required (qualitative vs. quantitative), and the available equipment. TLC is excellent for rapid, real-time checks of reactant consumption and product formation.[3][4] GC-MS and HPLC provide quantitative data on the concentration of reactants and products.[5][6] NMR spectroscopy offers detailed structural information and can be used for in-situ reaction monitoring.[7][8]
Technique-Specific Questions
-
Q3 (TLC): How does TLC indicate the progress of a reaction? A3: By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the reactant spot and the appearance of a new product spot over time.[3][9] When the reactant spot is no longer visible, the reaction is likely complete.[10]
-
Q4 (GC-MS): Can GC-MS be used to identify intermediates in my reaction? A4: Yes, GC-MS is a powerful tool for separating and identifying volatile and thermally stable intermediates. The mass spectrum of each separated component can help in its structural elucidation.[11][12]
-
Q5 (HPLC): What kind of HPLC setup is suitable for this compound and its derivatives? A5: A reverse-phase HPLC system with a C18 column is often suitable for analyzing compounds like acetophenones.[6] The mobile phase is typically a mixture of acetonitrile and water.[6]
-
Q6 (NMR): Can I monitor my reaction in real-time using NMR? A6: Yes, NMR spectroscopy is a non-invasive technique that allows for real-time monitoring of reactions directly in the NMR tube.[2][7] This provides kinetic data and can help identify transient intermediates.[8]
Troubleshooting Guides
Thin Layer Chromatography (TLC)
-
Q: Why are my spots tailing or streaking on the TLC plate? A: Tailing can occur if the sample is too concentrated or if the solvent system is not optimal. Try diluting your sample or adding a small amount of a more polar solvent (like acetic acid) to the mobile phase.[13]
-
Q: My reactant and product have very similar Rf values. How can I differentiate them? A: If the Rf values are too close, try a different solvent system with a different polarity. Using a "cospot," where the reaction mixture is spotted on top of the starting material, can also help to see if the spots resolve or if they are elongated, indicating two different compounds.[9][14]
-
Q: I don't see any spots under the UV lamp. What should I do? A: While this compound is UV-active, some products or intermediates may not be. Use a chemical stain (e.g., potassium permanganate, vanillin) to visualize the spots.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Q: I'm not seeing the peak for my product in the chromatogram. Why? A: This could be due to several reasons: the product may not be volatile or thermally stable enough for GC analysis, it might be degrading in the injector port, or the concentration could be too low to detect.[12][15] Consider derivatization to increase volatility or use a different analytical technique like HPLC or NMR.
-
Q: The peaks in my chromatogram are broad. How can I improve the resolution? A: Broad peaks can result from issues with the column, injector temperature, or carrier gas flow rate. Ensure the column is not degraded, optimize the temperature program, and check for leaks in the system.
High-Performance Liquid Chromatography (HPLC)
-
Q: My peaks are fronting or tailing. What is the cause? A: Peak asymmetry can be caused by column overloading, a mismatched solvent for the sample, or a degraded column. Try injecting a smaller volume, dissolving your sample in the mobile phase, or replacing the column.
-
Q: The retention times of my peaks are shifting between runs. How can I fix this? A: Fluctuating retention times can be due to changes in mobile phase composition, temperature, or flow rate. Ensure your mobile phase is well-mixed and degassed, and that the column oven and pump are functioning correctly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q: The peaks in my 1H NMR spectrum are broad and poorly resolved. Why? A: Poor resolution can be caused by an inhomogeneous magnetic field (needs shimming), the presence of paramagnetic impurities, or sample viscosity.[7] Ensure the sample is free of solid particles and that the instrument is properly shimmed.
-
Q: How can I get quantitative data from my NMR spectrum? A: For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1). Integration of the peaks corresponding to the starting material and product can then be used to determine their relative concentrations.[16]
Experimental Protocols
1. Monitoring a Reaction by Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[13]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[14]
-
Spot the Plate: Use a capillary tube to spot a dilute solution of the starting material on the SM and Co marks. Then, spot a sample of the reaction mixture on the RM and Co marks.[3][14]
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[14]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[6][13] Circle the spots with a pencil. If necessary, use a chemical stain for visualization.[4]
-
Analyze: Compare the spots in the RM lane to the SM lane to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[10]
2. Monitoring a Reaction by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a neutralizing agent or rapidly cooling).[1] Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Set up the GC-MS with an appropriate column (e.g., a 5% phenyl polymethylsiloxane column) and method.[15] Set the injector temperature, oven temperature program, and mass spectrometer parameters.[15]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[17]
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Analysis: Identify the peaks for the starting material, product, and any intermediates by their retention times and mass spectra.[11] Quantify the relative amounts by integrating the peak areas.
3. Monitoring a Reaction by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare samples from the reaction mixture at different time points, similar to the GC-MS protocol. Filter the samples to remove any particulate matter.
-
Instrument Setup: Equilibrate the HPLC system, typically a reverse-phase C18 column, with a suitable mobile phase (e.g., acetonitrile:water).[6] Set the flow rate and detector wavelength (this compound has a strong UV absorbance).
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Monitor the chromatogram for the peaks corresponding to the reactant and product. The decrease in the area of the reactant peak and the increase in the area of the product peak over time indicate the reaction's progress.
4. Monitoring a Reaction by 1H NMR Spectroscopy
-
Sample Preparation: Take an aliquot from the reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a 1H NMR spectrum. Ensure the spectral window includes characteristic peaks for both the reactant (this compound) and the expected product.[7]
-
Analysis: Identify the characteristic peaks for the starting material and the product. Integrate these peaks. The ratio of the integrals will give the relative concentrations of the species in the mixture, allowing you to calculate the percent conversion.[8][16]
Data Presentation
Table 1: Typical TLC Parameters for this compound Reactions
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase Example | Hexane:Ethyl Acetate (9:1 v/v)[6] |
| Visualization | UV light (254 nm), Potassium Permanganate Stain |
| Typical Rf of this compound | ~0.4-0.6 (highly dependent on exact mobile phase)[6] |
Table 2: Example GC-MS Parameters for Reaction Monitoring
| Parameter | Value |
| Column | 5% Phenyl Polymethylsiloxane (30 m x 0.25 mm ID)[17] |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (1 min), then ramp to 300 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV[15] |
Table 3: Example HPLC Parameters for Reaction Monitoring
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detector | UV at 254 nm |
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Decision tree for selecting an analytical technique.
References
- 1. monomole.com [monomole.com]
- 2. Magritek [magritek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Monitoring reaction progress? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. app.studyraid.com [app.studyraid.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 12. scirp.org [scirp.org]
- 13. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 14. How To [chem.rochester.edu]
- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reaction Monitoring | Bruker [bruker.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Crotonophenone Storage and Stability
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with crotonophenone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its potential polymerization during storage and ensure its stability in your experiments.
Disclaimer: There is limited specific literature on the polymerization of this compound. The following recommendations are based on the general chemical principles of α,β-unsaturated ketones and common laboratory best practices for storing reactive monomers.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to polymerization?
While there is no extensive data suggesting that this compound is highly prone to spontaneous polymerization under standard storage conditions, its chemical structure as an α,β-unsaturated ketone gives it the potential to undergo polymerization. This can be initiated by factors such as light, heat, or the presence of radical initiators.
Q2: What type of polymerization can this compound potentially undergo?
Given its vinyl group conjugated to a ketone, this compound could undergo free-radical polymerization. The process involves three main stages: initiation, propagation, and termination.
Q3: What are the visible signs of this compound polymerization?
Potential indicators of polymerization include:
-
An increase in viscosity.
-
The formation of a solid or gel-like substance.
-
Discoloration of the material.
-
A noticeable change in the expected performance of the compound in a reaction.
Q4: How should I store this compound to minimize the risk of polymerization?
To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is advisable.
-
Light: Protect from light by using an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to the formation of radical species.
Q5: Should I use a polymerization inhibitor for long-term storage?
For long-term storage, the use of a polymerization inhibitor is a prudent measure. The choice and concentration of the inhibitor will depend on the intended application and the required purity of the this compound for your experiments.
Troubleshooting Guide
This guide provides solutions to common issues you might encounter related to the storage and stability of this compound.
| Issue | Possible Cause | Recommended Action |
| Increased viscosity or solidification of this compound. | Spontaneous polymerization. | 1. Do not attempt to use the material. 2. Review your storage conditions (temperature, light exposure). 3. For future batches, consider adding a polymerization inhibitor. |
| Inconsistent experimental results. | Partial polymerization or degradation of the starting material. | 1. Verify the purity of your this compound using techniques like NMR or GC-MS. 2. If impurities are detected, purify the material before use (e.g., by distillation). 3. Always use fresh material or material that has been stored correctly. |
| Discoloration of the this compound. | Oxidation or the presence of impurities. | 1. Store under an inert atmosphere. 2. Check for potential contaminants in your storage container. |
Polymerization Inhibitors
While specific data for this compound is not available, common inhibitors for α,β-unsaturated ketones can be considered. The choice of inhibitor depends on the intended use, as some may interfere with subsequent reactions. It is crucial to perform small-scale tests to ensure compatibility.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Considerations |
| Hydroquinone (HQ) | 100 - 1000 | Free radical scavenger (requires oxygen to be effective).[1] | Can be removed by washing with a mild base or by distillation. |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | Phenolic antioxidant and radical scavenger. | Volatile and can be removed by distillation. |
| Phenothiazine (PTZ) | 50 - 500 | Effective radical scavenger at higher temperatures. | Can cause discoloration. |
| 4-tert-Butylcatechol (TBC) | 50 - 500 | Radical scavenger. | Often used for monomers that are stored and transported in bulk. |
Experimental Protocols
Protocol: Monitoring this compound Purity by Gas Chromatography (GC)
This protocol provides a general method to assess the purity of this compound and detect the presence of polymers or degradation products.
-
Sample Preparation: Prepare a dilute solution of your stored this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC System:
-
Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The appearance of new, broader peaks, or a decrease in the area of the main this compound peak compared to a fresh sample, may indicate polymerization or degradation.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: General mechanism of free-radical polymerization.
References
Troubleshooting low conversion rates in Michael additions
This guide provides troubleshooting for common issues encountered during Michael addition reactions, helping researchers, scientists, and drug development professionals optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Michael addition is showing low or no conversion. What are the primary factors I should investigate?
Low conversion in a Michael addition can stem from several factors. The key areas to examine are the reactivity of your Michael donor and acceptor, the choice and amount of catalyst, the reaction solvent, and the temperature. Often, a systematic optimization of these parameters is necessary to achieve a high yield.
Q2: How does the choice of base affect the reaction?
The base plays a crucial role in deprotonating the Michael donor to form the nucleophilic enolate.[1][2][3] The strength of the base should be matched to the acidity of the donor. A base that is too weak may not generate a sufficient concentration of the enolate, leading to a slow or incomplete reaction. Conversely, a very strong base can lead to side reactions like polymerization or self-condensation of the reactants.[4] For donors like 1,3-dicarbonyl compounds, weaker bases such as potassium carbonate or triethylamine are often sufficient. For less acidic donors, stronger bases like sodium ethoxide or sodium hydride may be required.
Q3: Could steric hindrance be the cause of the low yield?
Yes, steric hindrance in either the Michael donor or acceptor can significantly reduce the reaction rate and overall yield.[5][6] Bulky substituents near the reactive sites can impede the approach of the nucleophile to the electrophilic β-carbon of the acceptor.[6][7] If you suspect steric hindrance is an issue, you may need to use a less hindered substrate, a smaller catalyst, or increase the reaction temperature to overcome the energetic barrier.
Q4: What is the difference between 1,2-addition and 1,4-addition (Michael addition), and how can I favor the desired 1,4-addition?
The Michael acceptor has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Nucleophilic attack at the carbonyl carbon is known as 1,2-addition, while attack at the β-carbon is the desired 1,4-conjugate addition (Michael addition).[2][8][9]
-
Favoring 1,4-addition: Softer, more stable nucleophiles (like enolates from 1,3-dicarbonyls) and organocuprates preferentially undergo 1,4-addition.[2][8] The reaction is often thermodynamically controlled, meaning it is favored by conditions that allow for equilibrium to be established, such as longer reaction times or moderate temperatures.[2]
-
Favoring 1,2-addition: Harder, more reactive nucleophiles like Grignard reagents and organolithium reagents tend to favor the faster, kinetically controlled 1,2-addition.[2][8] Low temperatures often favor the kinetic product.
To increase the yield of the Michael adduct, consider using a less reactive (softer) nucleophile or switching to a catalyst system known to promote 1,4-addition.
Q5: My reaction is reversible. How can I drive it towards the product?
The reversibility of the Michael addition, known as the retro-Michael reaction, can be an issue, especially with certain nucleophiles like thiols or amines, and at elevated temperatures.[10][11] To favor the forward reaction, you can:
-
Use an excess of one of the reactants.
-
Remove the product as it is formed (if possible, through precipitation or extraction).
-
Choose reaction conditions (lower temperature, different catalyst) that minimize the rate of the retro-Michael reaction.
Troubleshooting Guides
Problem 1: Low Conversion Rate
If you are experiencing a low conversion rate, a systematic approach to optimizing the reaction conditions is recommended.
Caption: A workflow for troubleshooting low conversion rates.
1. Catalyst Optimization:
-
Objective: To determine the optimal catalyst and catalyst loading.
-
Procedure:
-
Set up a series of parallel reactions with your standard Michael donor and acceptor.
-
In each reaction, vary the catalyst. Test a range of bases (e.g., K₂CO₃, DBU, NaOEt) or Lewis acids (e.g., TiCl₄, Sc(OTf)₃) if applicable.
-
For the most promising catalyst, run another series of reactions varying the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
-
Monitor the reactions by TLC or LC-MS at regular intervals to determine the reaction rate and final conversion.
-
2. Solvent Screening:
-
Objective: To identify a solvent that enhances the reaction rate and yield.
-
Procedure:
-
Set up parallel reactions using the best catalyst conditions identified above.
-
Use a range of aprotic and protic solvents (e.g., THF, CH₂Cl₂, CH₃CN, EtOH, solvent-free).[1][12]
-
Ensure all other parameters (temperature, concentration, catalyst loading) are kept constant.
-
Analyze the results to identify the solvent that provides the highest conversion. Some reactions perform best under solvent-free conditions.[4][12]
-
3. Temperature Variation:
-
Objective: To find the optimal temperature for the reaction.
-
Procedure:
-
Using the best catalyst and solvent combination, set up reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).[12][13]
-
Be aware that higher temperatures can sometimes promote side reactions or the retro-Michael reaction.[10][11]
-
Monitor the reactions to find the temperature that gives the best balance of reaction rate and selectivity.
-
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (10) | THF | 25 | 24 | 35 |
| 2 | DBU (10) | THF | 25 | 24 | 65 |
| 3 | NaOEt (10) | EtOH | 25 | 12 | 80 |
| 4 | DBU (10) | CH₂Cl₂ | 25 | 24 | 50 |
| 5 | DBU (10) | Neat | 60 | 6 | 92 |
Problem 2: Formation of Side Products (e.g., 1,2-Addition Product)
The formation of significant side products indicates an issue with reaction selectivity.
References
- 1. Michael Addition | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael addition reaction | PPTX [slideshare.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 12. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions Involving Crotonophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving crotonophenone.
Troubleshooting Guide
Problem: Rapid loss of catalytic activity during this compound hydrogenation.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze feedstock for impurities such as sulfur, nitrogen, or halogen compounds.[1] Perform elemental analysis (e.g., XPS, EDX) on the spent catalyst to detect the presence of poisons. | Purify the this compound feedstock and solvent before the reaction. Implement a guard bed to remove poisons before the feed enters the main reactor. |
| Coking/Fouling | Conduct Temperature-Programmed Oxidation (TPO) on the spent catalyst to quantify coke deposition.[2] Use techniques like TEM or SEM to visualize carbon deposits on the catalyst surface. | Optimize reaction conditions to minimize coke formation, such as lowering the reaction temperature or increasing the hydrogen partial pressure.[3] Consider using a catalyst support that is less prone to coking. |
| Thermal Degradation (Sintering) | Characterize the spent catalyst using techniques like XRD or TEM to observe changes in metal particle size and support structure.[3] Perform BET surface area analysis to detect a decrease in the catalyst's active surface area.[3] | Operate the reaction at a lower temperature to prevent sintering of the active metal particles.[3] Choose a catalyst with high thermal stability or one that has been specifically designed to resist sintering. |
| Leaching of Active Metal | Analyze the reaction mixture post-reaction for the presence of dissolved active metal using techniques like ICP-MS or AAS. | Select a catalyst with stronger metal-support interactions to prevent leaching. Consider using a different solvent that has a lower tendency to dissolve the active metal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in this compound hydrogenation?
The most common deactivation mechanisms in reactions involving unsaturated ketones like this compound are:
-
Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1]
-
Fouling (Coking): The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites and pores.[1] This can be caused by polymerization or condensation of reactant or product molecules.
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Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area.[3]
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Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a permanent loss of activity.
Q2: How can I determine the cause of my catalyst's deactivation?
A systematic approach is recommended. Start by analyzing your feedstock for potential poisons. Then, characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to check for coking, and Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to look for signs of sintering.[3] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of the reaction filtrate can confirm if leaching of the active metal has occurred.
Q3: Can a deactivated catalyst be regenerated?
In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:
-
For Coking: The most common method is to burn off the carbon deposits in a controlled manner using a dilute stream of air or oxygen, a process known as calcination.[4] This is often followed by a reduction step.
-
For some types of Poisoning: A mild thermal treatment or washing with a specific solvent might remove the poison. However, strong chemisorption of poisons is often irreversible.
-
Sintering and Leaching: These deactivation mechanisms are generally considered irreversible.
Q4: What are the typical signs of catalyst deactivation?
The primary indicator of catalyst deactivation is a decrease in the reaction rate or a need to increase the reaction temperature or pressure to maintain the desired conversion rate. You may also observe a change in the selectivity of the reaction, with an increase in the formation of undesired byproducts.
Experimental Protocols
Protocol 1: Characterization of Catalyst Deactivation by Coking using Temperature-Programmed Oxidation (TPO)
-
Sample Preparation: Carefully recover the spent catalyst from the reactor and dry it under vacuum or an inert atmosphere.
-
TPO Analysis:
-
Place a known amount of the dried spent catalyst in a quartz reactor within the TPO instrument.
-
Heat the sample under a flow of inert gas (e.g., Helium or Argon) to a desired starting temperature (e.g., 100 °C) to remove any physisorbed species.
-
Introduce a gas mixture with a low concentration of oxygen (e.g., 5% O₂ in He) at a constant flow rate.
-
Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
Monitor the off-gas using a thermal conductivity detector (TCD) and a mass spectrometer to detect the evolution of CO₂ (and CO), which corresponds to the combustion of coke.
-
-
Data Analysis: The amount of coke can be quantified by integrating the area under the CO₂ and CO evolution peaks.
Protocol 2: Regeneration of a Coked Catalyst
-
Reactor Setup: The coked catalyst is typically regenerated in situ within the reactor.
-
Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen) at a moderate temperature to remove any residual reactants and products.
-
Oxidative Treatment (Calcination):
-
Introduce a controlled flow of a gas mixture containing a low concentration of oxygen (e.g., 1-5% O₂ in N₂) into the reactor.
-
Slowly ramp the temperature to the target calcination temperature (typically between 400-600 °C, but this is catalyst dependent). The slow ramp and low oxygen concentration are crucial to avoid excessive heat generation which could further damage the catalyst.[4]
-
Hold at the final temperature until the coke combustion is complete, as indicated by the cessation of CO₂ evolution in the off-gas.
-
-
Reduction (if necessary):
-
After calcination, cool the catalyst under an inert gas stream.
-
Switch to a reducing gas, typically a mixture of hydrogen and an inert gas (e.g., 5-10% H₂ in N₂).[4]
-
Ramp the temperature to the required reduction temperature (this is highly dependent on the specific catalyst) and hold for a specified time to reduce the oxidized active metal sites.
-
-
Cooling and Re-introduction of Reactants: Cool the regenerated catalyst to the desired reaction temperature under an inert atmosphere before re-introducing the reactants.
Visualizations
Caption: A troubleshooting workflow for identifying the root cause of catalyst deactivation.
Caption: A general workflow for the regeneration of a coked hydrogenation catalyst.
Caption: Mechanisms of catalyst deactivation: poisoning, coking, and sintering.
References
Technical Support Center: Crotonophenone Impurity Analysis by GC-MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in Crotonophenone using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect to find in my this compound sample?
A1: Impurities in this compound often originate from its synthesis, typically the Claisen-Schmidt condensation of acetophenone and butyraldehyde. Therefore, common impurities may include:
-
Unreacted Starting Materials: Acetophenone and Butyraldehyde.
-
Reaction Intermediates: The β-hydroxy ketone intermediate formed during the condensation reaction may be present if the dehydration step is incomplete.[1]
-
Side-Reaction Products: Self-condensation products of butyraldehyde or other side reactions can lead to various minor impurities.
Q2: My chromatogram shows unexpected peaks. How can I identify them?
A2: Unexpected peaks can be identified by:
-
Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST, Wiley).
-
Fragmentation Pattern Analysis: Analyze the fragmentation pattern of the unknown peak to deduce its structure. For example, a prominent peak at m/z 105 in the mass spectrum of a compound related to this compound could indicate a benzoyl group [C₆H₅CO]⁺.[2]
-
Spiking Experiments: If you suspect a particular impurity, inject a pure standard of that compound and see if the retention time and mass spectrum match the unknown peak in your sample.
Q3: I'm observing poor peak shapes (tailing or fronting). What could be the cause?
A3: Poor peak shapes can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to fronting. Try diluting your sample.
-
Active Sites: The presence of active sites in the GC inlet liner or the column itself can cause peak tailing, especially for polar compounds. Using a deactivated liner and a high-quality capillary column is recommended.
-
Improper Injection Technique: A slow injection can cause peak broadening. Ensure a fast and consistent injection.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
Q4: Why is my baseline noisy or drifting?
A4: A noisy or drifting baseline can be due to:
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Using a low-bleed column can mitigate this.
-
Contamination: Contamination in the carrier gas, injector, or GC system can lead to a noisy baseline. Ensure high-purity carrier gas and regularly clean the injector port.
-
Detector Issues: A dirty detector can also contribute to baseline noise. Refer to your instrument manual for cleaning procedures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Peaks Observed | No sample injected | Check syringe and autosampler for proper operation. |
| Leak in the system | Perform a leak check of the GC inlet and column connections. | |
| Incorrect instrument parameters | Verify injection temperature, split ratio, and MS acquisition settings. | |
| Ghost Peaks | Carryover from previous injection | Run a blank solvent injection to check for carryover. Clean the syringe and injector port if necessary. |
| Contaminated syringe or solvent | Use high-purity solvents and a clean syringe. | |
| Poor Resolution | Inappropriate GC column | Use a column with a suitable stationary phase for separating aromatic ketones and aldehydes. A 5% phenyl-methylpolysiloxane column is a good starting point. |
| Incorrect temperature program | Optimize the oven temperature program to improve separation. A slower ramp rate can increase resolution. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate | Check for leaks and ensure the gas supply is stable. |
| Changes in oven temperature | Verify the oven temperature is stable and reproducible. | |
| Column aging | Over time, the column's properties can change. Replace the column if necessary. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and its potential impurities. Instrument parameters may need to be optimized for your specific instrumentation and sample.
1. Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., Methanol, Dichloromethane) and dilute to the mark.
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Further dilute the stock solution as necessary to achieve a final concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Oven Program | Initial temperature: 70 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 min |
3. Data Analysis:
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Integrate the peaks in the total ion chromatogram (TIC).
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Identify the main this compound peak based on its retention time and mass spectrum.
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For any impurity peaks, obtain their mass spectra and compare them against a spectral library or known standards.
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Quantify impurities using an appropriate method (e.g., percent area normalization, external standard calibration).
Data Presentation
Table 1: Representative GC-MS Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Purity/Impurity Level (%) |
| Butyraldehyde | ~4.5 | 72.11 | 72, 57, 44, 29 | < 0.1 |
| Acetophenone | ~8.2 | 120.15 | 120, 105, 77, 51 | < 0.2 |
| This compound | ~12.5 | 146.19 | 146, 131, 105, 77 | > 99.0 |
| β-Hydroxy Ketone | ~14.1 | 164.20 | 164, 146, 120, 105 | < 0.5 |
Note: Retention times are approximate and will vary depending on the specific GC-MS system and method used.
Visualizations
Caption: Workflow for GC-MS analysis of this compound impurities.
References
Technical Support Center: Scaling Up Crotonophenone Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of crotonophenone from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Troubleshooting Guide
Issue 1: Low Yield of this compound at Lab Scale
Q: My lab-scale Friedel-Crafts reaction of benzene with crotonyl chloride is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in the lab-scale synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
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Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will decompose the catalyst, reducing its effectiveness.
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Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and high-purity, anhydrous aluminum chloride. Handle AlCl₃ in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
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Inadequate Catalyst Loading: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone.[1]
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Solution: Use a molar ratio of AlCl₃ to crotonyl chloride of at least 1.1:1 to ensure complete reaction.
-
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Poor Reaction Temperature Control: The reaction is exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to the formation of by-products.
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Solution: Maintain the reaction temperature within the optimal range, typically between 0°C and 10°C, during the addition of crotonyl chloride. Use an ice bath to control the initial exotherm.
-
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Sub-optimal Reagent Purity: The purity of benzene and crotonyl chloride can affect the yield.
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Solution: Use high-purity reagents. If necessary, distill the benzene and crotonyl chloride before use.
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Issue 2: By-product Formation
Q: I am observing significant by-product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: The primary side reaction in the Friedel-Crafts acylation of benzene is polysubstitution, although this is less common than in alkylation because the acyl group deactivates the aromatic ring.[2] However, other by-products can form:
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Di-acylation Products: While less favorable, a second acylation can occur, leading to di-acylated benzene derivatives.
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Solution: Use a slight excess of benzene to favor mono-acylation. The deactivating effect of the first acyl group generally suppresses further substitution.[2]
-
-
Reaction with the Alkene Moiety: The double bond in the crotonyl group could potentially react under the acidic conditions, leading to oligomerization or other side products.
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Solution: Maintaining a low reaction temperature helps to minimize side reactions involving the double bond.
-
-
Impurity-Related By-products: Impurities in the starting materials can lead to a range of by-products.
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Solution: Ensure the purity of all reagents. Analyze starting materials for any potential reactive impurities.
-
Issue 3: Difficulties in Product Purification at Pilot Scale
Q: We are struggling with the purification of this compound at the pilot scale. Column chromatography is not feasible. What are the recommended purification methods for larger quantities?
A: At the pilot scale, purification strategies need to be scalable and cost-effective.
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Distillation: Vacuum distillation is a common and effective method for purifying ketones like this compound on a larger scale.
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Procedure: After quenching the reaction and performing an aqueous workup, the crude product can be distilled under reduced pressure to separate it from non-volatile impurities and any remaining starting materials.
-
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[3]
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Procedure: Dissolve the crude product in a suitable hot solvent and allow it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
-
Liquid-Liquid Extraction: A thorough aqueous workup with multiple extractions is crucial to remove the aluminum salts and any water-soluble by-products before final purification.
-
Procedure: After quenching the reaction with cold, dilute acid, perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can help to remove residual water.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A: Scaling up introduces new safety challenges. Key considerations include:
-
Handling of Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing heat and corrosive hydrogen chloride gas.[4] At a larger scale, this reaction can be dangerous.
-
Protocol: Handle large quantities of AlCl₃ in a dedicated, dry, and well-ventilated area. Use personal protective equipment (PPE) including a face shield, acid-resistant gloves, and a lab coat. A class D fire extinguisher for reactive metals should be available.[4]
-
-
Handling of Crotonyl Chloride: Crotonyl chloride is a corrosive and flammable liquid.[5]
-
Protocol: Use in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate PPE.
-
-
Exothermic Reaction Control: The Friedel-Crafts acylation is exothermic. On a larger scale, the heat generated can be significant and needs to be managed to prevent a runaway reaction.
-
Protocol: Use a jacketed reactor with a reliable cooling system. Add the crotonyl chloride slowly and monitor the internal temperature of the reactor continuously.
-
-
Quenching Procedure: The quenching of the reaction mixture (adding it to water or dilute acid) is highly exothermic and releases HCl gas.
-
Protocol: Perform the quench by slowly adding the reaction mixture to a well-stirred, cooled vessel containing water or dilute acid. Ensure adequate ventilation to handle the HCl gas that is evolved.
-
Q2: What are the main differences in equipment between a lab-scale and a pilot-plant synthesis?
A: The transition from lab to pilot plant involves a significant change in the scale and type of equipment used.
| Feature | Laboratory Scale | Pilot Plant Scale |
| Reactor | Round-bottom flask (typically < 5 L) | Jacketed glass or stainless steel reactor (50 L - 500 L) |
| Stirring | Magnetic stir bar or overhead stirrer | Mechanical agitator with various impeller designs |
| Heating/Cooling | Heating mantle, ice bath | Temperature control unit with circulating fluid |
| Reagent Addition | Dropping funnel | Metering pump |
| Work-up | Separatory funnel | Extraction vessel with decantation capabilities |
| Purification | Column chromatography, simple distillation | Vacuum distillation unit, crystallizer with filtration |
Q3: How do the reaction parameters typically change when moving from lab to pilot scale?
A: Direct scaling of lab parameters is often not possible. Adjustments are necessary to account for changes in heat and mass transfer.
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Typical) | Rationale for Change |
| Batch Size | 10 g - 100 g | 5 kg - 50 kg | Increased production demand. |
| Solvent Volume | 100 mL - 1 L | 50 L - 500 L | To maintain appropriate concentration and facilitate stirring. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | Slower reagent addition and heat removal at larger scales. |
| Agitation Speed | 200 - 500 rpm | 50 - 200 rpm | Different impeller designs and reactor geometries affect mixing efficiency. |
| Temperature Control | Manual (ice bath) | Automated (TCU) | Precise and reliable temperature control is critical for safety and reproducibility. |
| Yield (Typical) | 70 - 85% | 65 - 80% | Yields may be slightly lower initially due to non-optimized parameters. |
| Purity (after work-up) | >95% | >90% | Larger scale work-ups can be less efficient initially. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
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Preparation: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Ensure all glassware is dry.
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Charging Reactants: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (3-4 equivalents). Cool the mixture to 0-5°C using an ice bath.
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Reaction: Add crotonyl chloride (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Quenching: Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Work-up: Separate the organic layer. Extract the aqueous layer with benzene or another suitable solvent. Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis from lab to pilot scale.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Managing exothermic reactions during Crotonophenone synthesis
Welcome to the technical support center for crotonophenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction and to offer troubleshooting solutions for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The primary challenge in synthesizing this compound via the Friedel-Crafts acylation of benzene with crotonyl chloride is managing the highly exothermic nature of the reaction. The reaction releases a significant amount of heat, which can lead to a rapid increase in temperature. If not properly controlled, this can result in a runaway reaction, posing a significant safety hazard and leading to the formation of unwanted byproducts, thereby reducing the yield and purity of the desired product.
Q2: What are the signs of a potential runaway reaction?
A2: Key indicators of a potential runaway reaction during this compound synthesis include:
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A sudden and rapid increase in the reaction temperature that is difficult to control with the cooling system.
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A noticeable increase in the rate of gas evolution (e.g., hydrogen chloride).
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A change in the color of the reaction mixture to a dark brown or black, which may indicate decomposition or polymerization.
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A significant increase in the viscosity of the reaction mixture.
Q3: What are the common side reactions in this compound synthesis?
A3: The most common side reaction is the polymerization of crotonyl chloride or the this compound product, which is initiated by the Lewis acid catalyst (e.g., aluminum chloride). The presence of the double bond in the crotonyl group makes it susceptible to polymerization. Other potential side reactions include the formation of isomers and other byproducts due to the reactivity of the acylium ion intermediate.
Q4: How can I minimize the risk of an exothermic event and side reactions?
A4: To minimize risks, it is crucial to:
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Maintain strict temperature control throughout the reaction.
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Ensure a slow and controlled addition of the acylating agent (crotonyl chloride) to the reaction mixture.
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Use an efficient cooling system, such as an ice bath or a cryostat.
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Ensure adequate stirring to promote even heat distribution.
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Consider using a less reactive solvent to moderate the reaction rate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Addition of crotonyl chloride is too fast.2. Inadequate cooling.3. Insufficient stirring. | 1. Immediately stop the addition of crotonyl chloride.2. Increase the efficiency of the cooling system (e.g., add more ice/dry ice to the bath).3. Increase the stirring rate to improve heat transfer.4. If the temperature continues to rise uncontrollably, be prepared to quench the reaction by carefully adding a suitable quenching agent (e.g., cold dilute acid). |
| Low Yield of this compound | 1. Incomplete reaction.2. Polymerization of starting material or product.3. Loss of product during workup. | 1. Ensure the reaction is stirred for the recommended time at the appropriate temperature.2. Maintain a low reaction temperature to minimize polymerization.3. Optimize the workup procedure to minimize product loss during extraction and purification. |
| Formation of a Viscous Tar-like Substance | 1. Polymerization has occurred.2. Reaction temperature was too high. | 1. This is often irreversible for the current batch. For future attempts, maintain a lower reaction temperature and ensure slow addition of crotonyl chloride.2. Consider using an inhibitor in the reaction mixture if polymerization is a persistent issue. |
| Product is Contaminated with Impurities | 1. Side reactions due to high temperature.2. Impure starting materials.3. Ineffective purification. | 1. Maintain strict temperature control.2. Use high-purity starting materials.3. Optimize the purification method (e.g., distillation, chromatography) to effectively remove impurities. |
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Benzene (anhydrous)
-
Crotonyl chloride
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Aluminum chloride (anhydrous)
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Dry dichloromethane (or other suitable inert solvent)
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Ice
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Hydrochloric acid (concentrated)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath.
-
Initial Mixture: To the flask, add anhydrous aluminum chloride and dry dichloromethane. Stir the mixture to form a slurry.
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Addition of Benzene: Slowly add anhydrous benzene to the slurry while maintaining the temperature below 10 °C.
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Addition of Crotonyl Chloride: Once the benzene has been added, begin the slow, dropwise addition of crotonyl chloride from the dropping funnel. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition. The rate of addition should be controlled to prevent a rapid temperature increase.
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Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This should be done in a large beaker within the fume hood.
-
Workup:
-
Separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
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Data Summary
The following table summarizes typical reaction parameters. Note that optimal conditions may vary.
| Parameter | Value |
| Reactant Ratio (Benzene:Crotonyl Chloride:AlCl₃) | ~ 2:1:1.1 |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 80% |
Managing Exothermic Reactions Workflow
The following diagram illustrates a logical workflow for managing potential exothermic events during the synthesis of this compound.
Technical Support Center: Selective Reduction of the Carbonyl Group in Crotonophenone
Welcome to the technical support center for the selective reduction of the carbonyl group in crotonophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of the carbonyl group in this compound?
The main challenge in reducing this compound is achieving high chemoselectivity for the carbonyl group (1,2-reduction) to yield 1-phenyl-2-buten-1-ol, while avoiding the reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction) which leads to 1-phenyl-1-butanone. Over-reduction to the saturated alcohol, 1-phenyl-1-butanol, is also a potential side reaction. The choice of reducing agent and reaction conditions is critical to control the selectivity of this transformation.
Q2: Which reduction methods are most commonly used for the selective 1,2-reduction of α,β-unsaturated ketones like this compound?
Three commonly employed methods for the selective 1,2-reduction of α,β-unsaturated ketones are:
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Luche Reduction: This method uses a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol or ethanol.[1][2] It is known for its high selectivity towards 1,2-reduction.[1]
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Meerwein-Ponndorf-Verley (MPV) Reduction: This is a reversible transfer hydrogenation reaction that utilizes an aluminum alkoxide, commonly aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, such as isopropanol.[3][4][5][6] It is highly chemoselective for carbonyl groups.[3][5]
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Catalytic Transfer Hydrogenation: This method employs a transition metal catalyst (e.g., ruthenium or iridium) and a hydrogen donor, such as formic acid or isopropanol, to achieve the reduction.[7]
Q3: How does the Luche reduction achieve high selectivity for the carbonyl group?
The selectivity of the Luche reduction is attributed to the Hard and Soft Acids and Bases (HSAB) theory. Sodium borohydride itself is a "soft" hydride donor, which tends to favor the "soft" β-carbon of the enone in a 1,4-addition. The addition of cerium(III) chloride, a hard Lewis acid, coordinates to the "hard" carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and promotes the formation of a harder reducing agent, sodium alkoxyborohydride, in the alcohol solvent. This harder nucleophile preferentially attacks the harder carbonyl carbon, leading to selective 1,2-reduction.[1][2]
Q4: Can I use sodium borohydride alone for the selective reduction of this compound?
Using sodium borohydride alone for the reduction of α,β-unsaturated ketones like this compound typically results in a mixture of 1,2- and 1,4-reduction products, often with a predominance of the 1,4-addition product.[2] To achieve high selectivity for the desired allylic alcohol, the use of an additive like cerium(III) chloride (Luche conditions) is highly recommended.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1-Phenyl-2-buten-1-ol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Temperature: Some reductions may require specific temperature control. For instance, Luche reductions are often carried out at or below room temperature.[8] Ensure the reaction temperature is optimal for the chosen method.- Reagent Stoichiometry: Verify the correct molar ratios of the substrate, reducing agent, and any catalysts or additives. An insufficient amount of the reducing agent will lead to incomplete conversion. |
| Side Reactions | - 1,4-Reduction: If significant amounts of 1-phenyl-1-butanone are observed, the reducing conditions are favoring conjugate addition. For borohydride reductions, ensure the addition of CeCl₃ to promote 1,2-selectivity. For MPV reductions, ensure the purity of the aluminum isopropoxide.- Over-reduction: Formation of 1-phenyl-1-butanol indicates reduction of both the carbonyl and the double bond. This can occur with more powerful reducing agents or under harsh conditions. Consider using a milder reducing system or optimizing reaction time and temperature. |
| Product Degradation | - Work-up Procedure: Ensure the work-up is performed under appropriate pH and temperature conditions to avoid degradation of the allylic alcohol product. Acidic conditions during work-up can sometimes lead to side reactions. |
| Purity of Reagents | - Reagent Quality: Use high-purity reagents. Old or improperly stored sodium borohydride or aluminum isopropoxide may have reduced activity. The hydration state of cerium(III) chloride can also influence the reaction. |
Issue 2: Poor Selectivity (Mixture of 1,2- and 1,4-Reduction Products)
| Potential Cause | Troubleshooting Steps |
| Incorrect Reducing Agent System (for Borohydride Reduction) | - Absence of Lewis Acid: When using NaBH₄, the absence of a hard Lewis acid like CeCl₃ will lead to poor 1,2-selectivity.[2] Ensure CeCl₃ is added and properly dissolved in the alcohol solvent before the addition of NaBH₄. |
| Reaction Temperature | - Elevated Temperature: Higher reaction temperatures can sometimes decrease selectivity. Try performing the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if selectivity improves. |
| Solvent Choice | - Protic vs. Aprotic Solvents: The choice of solvent can influence the hardness of the reducing agent. For Luche reductions, protic solvents like methanol or ethanol are crucial for the formation of the selective alkoxyborohydride species.[1] |
| Purity of Aluminum Alkoxide (for MPV Reduction) | - Hydrolysis of Catalyst: Aluminum isopropoxide is sensitive to moisture. Hydrolysis can lead to the formation of aluminum hydroxide, which can affect the catalytic activity and selectivity. Ensure anhydrous conditions and use freshly opened or properly stored catalyst. |
Data Presentation
Table 1: Comparison of Reduction Methods for this compound
| Method | Reagents | Typical Solvent | Selectivity (1,2- vs. 1,4-reduction) | Advantages | Disadvantages |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O | Methanol or Ethanol | High to excellent for 1,2-reduction[8] | High selectivity, mild reaction conditions, short reaction times (typically 3-5 minutes)[2] | Requires stoichiometric amounts of the cerium salt. |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide, Isopropanol | Isopropanol, Toluene | Excellent for 1,2-reduction[4] | High chemoselectivity, uses inexpensive and environmentally friendly reagents[3][5] | Can require high temperatures and long reaction times; the reaction is an equilibrium. |
| Catalytic Transfer Hydrogenation | Ru or Ir catalyst, Formic acid/Triethylamine | Varies (e.g., water, organic solvents) | Can be tuned for high 1,2- or 1,4-selectivity depending on the catalyst and conditions. | Catalytic amounts of metal are used, can be highly efficient. | Catalysts can be expensive and air-sensitive; optimization of ligands and conditions may be required. |
Experimental Protocols
Protocol 1: Luche Reduction of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature until the cerium salt is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Effervescence may be observed.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5-10 minutes.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenyl-2-buten-1-ol.
Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Aluminum isopropoxide
-
Isopropanol (anhydrous)
-
Toluene (anhydrous, optional)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aluminum isopropoxide (0.5-1.0 equivalents) and anhydrous isopropanol.
-
Add this compound (1 equivalent) to the mixture.
-
Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by TLC or GC. To drive the equilibrium, it is possible to slowly distill off the acetone byproduct.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding dilute hydrochloric acid to dissolve the aluminum salts.
-
Extract the product into diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 1-phenyl-2-buten-1-ol.
Visualizations
Caption: Luche Reduction Signaling Pathway.
Caption: Luche Reduction Experimental Workflow.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Interpreting the IR Spectrum of Crotonophenone
This guide provides a detailed comparison of the infrared (IR) spectrum of crotonophenone with related compounds to facilitate the identification of its key functional groups. Experimental data is presented to highlight the spectral shifts that occur due to molecular structure, providing researchers, scientists, and drug development professionals with a practical reference for spectral interpretation.
Data Presentation: Comparison of IR Absorption Frequencies
The following table summarizes the characteristic IR absorption frequencies for this compound and compares them with those of a saturated ketone (propanone) and a structurally related α,β-unsaturated ketone (chalcone). This comparison illustrates the effect of conjugation on the vibrational frequencies of the carbonyl and alkene groups.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Observed in this compound (cm⁻¹) | Observed in Propanone (cm⁻¹) | Observed in Chalcone (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 | ~3060 | N/A | ~3080 - 3040[1] |
| Alkene C-H | Stretch | 3100 - 3000[2] | ~3030 | N/A | ~3030 - 3010[1] |
| Alkyl C-H | Stretch | 3000 - 2850[2] | ~2920 | ~3000[3] | N/A |
| Ketone C=O | Stretch | 1685 - 1665 (Conjugated)[4] | ~1685 | ~1715 (Saturated)[3] | ~1670 - 1606[5][6] |
| Alkene C=C | Stretch | 1680 - 1620 (Conjugated)[2] | ~1625 | N/A | ~1606[6] |
| Aromatic C=C | Stretch | 1600 - 1450 | ~1600, ~1450 | N/A | ~1508[6] |
Note: Observed frequencies are approximate and can vary slightly based on the specific experimental conditions, sample phase, and instrument.
Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining the IR spectrum of solid and liquid samples with minimal preparation.[7][8][9]
Objective: To obtain a high-quality infrared spectrum of a solid or liquid organic compound.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a crystal (e.g., diamond or zinc selenide)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Using a lint-free wipe dampened with a suitable solvent (like isopropanol), gently clean the crystal surface to remove any residual contaminants.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This involves scanning the empty ATR crystal to measure the absorbance of the ambient atmosphere (CO₂ and H₂O vapor), which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the solid powder (typically 1-2 mg) directly onto the center of the ATR crystal.[10]
-
For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.[10]
-
Engage the ATR pressure clamp and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.[10]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the spectrometer's software. The instrument directs an infrared beam through the crystal, where it reflects internally. An evanescent wave penetrates a few microns into the sample at the points of reflection, and the sample absorbs energy at specific frequencies.[9]
-
The detector measures the attenuated IR beam. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The software performs a Fourier transform on the resulting interferogram and ratios it against the background spectrum to generate the final infrared spectrum (Absorbance or % Transmittance vs. Wavenumber).
-
-
Cleaning:
-
Release the pressure clamp and remove the sample from the crystal surface.
-
Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to prepare for the next measurement.
-
Visualization of IR Spectrum Interpretation Workflow
The following diagram illustrates the logical workflow for identifying the functional groups of this compound from its IR spectrum.
Caption: Workflow for functional group identification in this compound via IR spectroscopy.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. app.studyraid.com [app.studyraid.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 8. mt.com [mt.com]
- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 10. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of the Reactivity of Crotonophenone and Benzalacetone
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structurally similar molecules is paramount for rational design and synthesis. This guide provides a detailed comparison of the reactivity of two common α,β-unsaturated ketones: crotonophenone and benzalacetone. By examining their performance in key chemical transformations, supported by experimental data, we aim to provide a clear framework for selecting the appropriate substrate for a desired synthetic outcome.
This compound, systematically known as (E)-1-phenylbut-2-en-1-one, and benzalacetone, or (E)-4-phenylbut-3-en-2-one, are isomers that differ in the placement of a phenyl and a methyl group relative to the enone functional group. This seemingly minor structural variance leads to significant differences in their electronic and steric properties, which in turn dictates their chemical reactivity. In this compound, the phenyl group is directly attached to the carbonyl carbon, while in benzalacetone, it is situated at the β-carbon of the alkene.
Structural and Electronic Properties
The key to understanding the differential reactivity of these two compounds lies in analyzing their respective structures.
| Compound | Structure | IUPAC Name | Key Structural Features |
| This compound | (E)-1-phenylbut-2-en-1-one | Phenyl group on the carbonyl carbon; Methyl group on the β-carbon. | |
| Benzalacetone | (E)-4-phenylbut-3-en-2-one | Methyl group on the carbonyl carbon; Phenyl group on the β-carbon. |
The phenyl group is known to be more sterically demanding than a methyl group.[1][2] Furthermore, a phenyl group is generally considered electron-withdrawing via an inductive effect, whereas a methyl group is electron-donating.[3] These fundamental differences have profound implications for the accessibility and electrophilicity of the reactive sites within each molecule: the carbonyl carbon and the β-carbon.
Reactivity in Nucleophilic Additions
α,β-Unsaturated ketones can undergo two primary modes of nucleophilic attack: a direct 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-carbon. The preferred pathway is influenced by the nature of the nucleophile and the structure of the enone.
Michael Addition (1,4-Addition)
In the context of Michael additions, where a soft nucleophile adds to the β-carbon, the electrophilicity of this position is crucial. In benzalacetone, the electron-withdrawing phenyl group at the β-position enhances its electrophilicity, making it a more potent Michael acceptor. Conversely, the electron-donating methyl group at the β-position of this compound slightly deactivates this position towards nucleophilic attack.
Reduction with Sodium Borohydride
The reduction of α,β-unsaturated ketones with sodium borohydride (NaBH₄) can yield products of either 1,2- or 1,4-reduction. The outcome is highly dependent on the substrate and reaction conditions.
In the case of this compound, the significant steric hindrance at the carbonyl carbon due to the adjacent phenyl group makes a 1,2-hydride attack less favorable. This steric impediment would likely favor the 1,4-reduction pathway. For benzalacetone, the carbonyl carbon is less sterically encumbered with only a methyl group adjacent to it, making it more susceptible to a direct 1,2-hydride attack.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols for key reactions are provided below.
General Procedure for Michael Addition
Objective: To compare the reactivity of this compound and benzalacetone in a Michael addition reaction with a common nucleophile, such as diethyl malonate.
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving 230 mg of sodium in 10 mL of absolute ethanol) is added diethyl malonate (1.6 g, 10 mmol).
-
The solution is stirred for 15 minutes at room temperature.
-
A solution of the α,β-unsaturated ketone (this compound or benzalacetone, 10 mmol) in 5 mL of absolute ethanol is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with dilute hydrochloric acid and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The product is purified by column chromatography or recrystallization, and the yield is determined.
General Procedure for Sodium Borohydride Reduction
Objective: To compare the product distribution (1,2- vs. 1,4-reduction) for this compound and benzalacetone upon reduction with sodium borohydride.
Protocol:
-
The α,β-unsaturated ketone (this compound or benzalacetone, 10 mmol) is dissolved in 20 mL of methanol in a flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (0.4 g, 10.5 mmol) is added portion-wise over 10 minutes, maintaining the temperature below 5 °C.[4]
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is monitored by TLC.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product ratio is determined by ¹H NMR spectroscopy or gas chromatography.
Conclusion
-
Benzalacetone is generally the more reactive Michael acceptor due to the electron-withdrawing phenyl group at the β-carbon, which increases its electrophilicity. Its less hindered carbonyl group also makes it more susceptible to 1,2-additions compared to this compound.
-
This compound , with its sterically hindered carbonyl and electron-donating methyl group at the β-carbon, is expected to be less reactive in both 1,2- and 1,4-addition reactions. The steric hindrance around the carbonyl is a significant factor that would favor 1,4-addition when reactions do occur with appropriate nucleophiles.
These comparative insights are crucial for synthetic chemists in selecting the optimal starting material and predicting reaction outcomes, thereby streamlining the development of new chemical entities. Further quantitative kinetic studies would be invaluable to precisely delineate the reactivity differences outlined in this guide.
References
A Comparative Guide to Catalysts for Crotonophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of crotonophenone, a valuable intermediate in the pharmaceutical and chemical industries, can be efficiently achieved through two primary catalytic routes: Friedel-Crafts acylation and Claisen-Schmidt condensation. The choice of catalyst is paramount in determining the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalysts for both synthetic pathways, supported by experimental data from analogous reactions, to aid researchers in catalyst selection and process optimization.
Catalytic Pathways to this compound
This compound can be synthesized via two main reactions:
-
Friedel-Crafts Acylation: This method involves the reaction of benzene with crotonyl chloride or crotonic anhydride in the presence of a Lewis or Brønsted acid catalyst.
-
Claisen-Schmidt Condensation: This route involves the base- or acid-catalyzed condensation of benzaldehyde with acetone, followed by dehydration to yield this compound.
This guide will explore and compare the performance of various catalysts for each of these synthetic strategies.
Comparative Catalyst Performance
The selection of an appropriate catalyst is critical for maximizing yield and selectivity while minimizing reaction time and environmental impact. Below is a comparative summary of different catalysts, with performance data drawn from reactions analogous to this compound synthesis.
Friedel-Crafts Acylation Catalysts
Traditional Lewis acids have been widely employed for Friedel-Crafts acylation. However, the development of solid acid catalysts offers significant advantages in terms of reusability and reduced environmental impact.[1]
| Catalyst Type | Catalyst Example | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Homogeneous Lewis Acids | AlCl₃ | Acetyl Chloride | Dichloromethane | -15 to RT | 1 (and overnight) | - | High | [2] |
| FeCl₃·6H₂O | Acetic Anhydride | Ionic Liquid | 40-60 | - | - | Good | [3] | |
| Yb(OTf)₃ | Acetic Anhydride | - | - | - | - | 93 | [4] | |
| Hf(OTf)₄ | Acetic Anhydride | LiClO₄-MeNO₂ | - | - | - | High | [4] | |
| Heterogeneous Catalysts | ZnO | Acid Chlorides | Solvent-free | Room Temp | - | - | High | [4] |
| Hβ Zeolite | Acetic Anhydride | Toluene | - | - | >99 | - | [5] | |
| Cr-doped Hβ Zeolite | Acetic Anhydride | - | - | - | >99 | - | [5] |
Key Observations:
-
Homogeneous Lewis acids like AlCl₃ and metal triflates (Yb(OTf)₃, Hf(OTf)₄) are highly effective, often providing high yields.[2][4] However, they are required in stoichiometric amounts, are sensitive to moisture, and their removal from the reaction mixture can be challenging.[1][3]
-
Heterogeneous solid acid catalysts , such as zeolites and metal oxides (ZnO), offer a greener alternative.[1][4] They are easily separable, reusable, and can exhibit high activity and selectivity.[1][5] For instance, Hβ zeolite and its chromium-doped version show excellent conversion rates for the acylation of anisole.[5]
Claisen-Schmidt Condensation Catalysts
This reaction is typically base-catalyzed, but acid catalysts have also been explored. The choice between a homogeneous and heterogeneous catalyst impacts both the reaction efficiency and the ease of product purification.
| Catalyst Type | Catalyst Example | Reactants | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Homogeneous Base | NaOH | Benzaldehyde, Acetone | Cyclohexane/Water | Room Temp | - | - | 99 (selectivity) | [6][7] |
| KOH | Benzaldehyde, Acetone | Ethanol | - | - | - | - | [8] | |
| Heterogeneous Base | Mg₀.₃₇₅Fe₀.₃₇₅Al₀.₂₅-LDH (calcined) | Benzaldehyde, Cyclohexanone | Solvent-free | 120 | 2 | 93 | - | |
| LDH/rGO Nanocomposite | Acetophenone, Benzaldehyde | - | 40 | 4 | - | - | [9] | |
| Heterogeneous Acid | Protonated Aluminate Mesoporous Silica (HAlMSN) | Acetophenone, Benzaldehydes | Solvent-free | Low | Short | - | Excellent |
Key Observations:
-
Homogeneous bases like NaOH and KOH are highly effective and widely used for Claisen-Schmidt condensations, often providing excellent yields under mild conditions.[6][7][8] However, their use can lead to saponification side reactions and difficulties in catalyst removal.
-
Heterogeneous base catalysts , such as layered double hydroxides (LDHs), offer good catalytic activity and are easily separable.[10] Calcined MgFeAl-LDH, for example, shows high conversion in the condensation of benzaldehyde and cyclohexanone.[10]
-
Heterogeneous acid catalysts , like protonated aluminate mesoporous silica (HAlMSN), have also been shown to be effective, providing high yields in short reaction times under solvent-free conditions.[11]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the synthesis of this compound analogs via Friedel-Crafts acylation and Claisen-Schmidt condensation.
Protocol 1: Friedel-Crafts Acylation using AlCl₃
This protocol is adapted from the synthesis of acetophenone.[2][12]
-
Reaction Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is protected from atmospheric moisture with a calcium chloride guard tube.
-
Reagents: Anhydrous aluminum chloride (0.15 mol) is suspended in anhydrous benzene (0.45 mol).
-
Acylation: Crotonyl chloride (0.1 mol) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is heated under reflux for 30-60 minutes until the evolution of HCl gas ceases.
-
Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with 5% sodium hydroxide solution and then with water, and finally dried over anhydrous magnesium sulfate.
-
Purification: The product is purified by distillation under reduced pressure.
Protocol 2: Claisen-Schmidt Condensation using NaOH
This protocol is adapted from the synthesis of benzalacetone.[6][7][13]
-
Reaction Setup: A flask is equipped with a magnetic stirrer.
-
Reagents: Benzaldehyde (10 mmol) and acetone (30 mmol) are dissolved in a biphasic system of cyclohexane (30 mL) and water (30 mL).
-
Catalysis: An aqueous solution of sodium hydroxide (e.g., 1.5 mL of 4M NaOH) is added to the mixture.[6]
-
Reaction: The mixture is stirred vigorously at room temperature to create an emulsion. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Stirring is stopped, and the organic and aqueous layers are allowed to separate. The organic layer containing the product is collected.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.
Visualizing the Process
To better understand the experimental workflow and reaction mechanisms, the following diagrams are provided.
Caption: General experimental workflows for this compound synthesis.
Caption: Simplified reaction mechanisms for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved by both Friedel-Crafts acylation and Claisen-Schmidt condensation. For Friedel-Crafts acylation, traditional Lewis acids offer high reactivity, while heterogeneous catalysts provide a more sustainable approach. For Claisen-Schmidt condensation, homogeneous base catalysis is a well-established and high-yielding method, with heterogeneous catalysts emerging as a viable alternative with improved work-up procedures. The choice of catalyst and reaction pathway will ultimately depend on the specific requirements of the synthesis, including desired yield, purity, scalability, and environmental considerations. This guide provides a foundation for researchers to make informed decisions in the development of efficient and sustainable processes for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. researchgate.net [researchgate.net]
- 6. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Claisen-Schmidt Condensation [cs.gordon.edu]
Comparative Analysis of the Biological Activity of Crotonophenone and Its Derivatives: A Review of Available Data
For Immediate Release
[City, State] – [Date] – A comprehensive review of the biological activities of Crotonophenone and its derivatives reveals a notable gap in the scientific literature regarding the parent compound. While this compound is a known chemical entity, extensive searches for its specific anti-inflammatory, antimicrobial, and cytotoxic properties have yielded no quantitative experimental data. However, research into structurally similar compounds, specifically derivatives of (E)-1-phenylbut-1-en-3-one, offers valuable insights into the potential bioactivities of this class of molecules. This guide presents a comparative analysis based on the available data for these related compounds, providing researchers, scientists, and drug development professionals with a summary of their cytotoxic effects and the experimental methods used for their evaluation.
Cytotoxicity of (E)-1-phenylbut-1-en-3-one Derivatives
The primary available data focuses on the cytotoxic activity of (E)-1-(4'-hydroxyphenyl)but-1-en-3-one, a hydroxylated structural isomer of this compound, and a series of its synthesized derivatives. The study evaluated the growth inhibitory effects of these compounds against the K562 human chronic myelogenous leukemia cell line.
The results, summarized in the table below, indicate that substitutions on the phenyl ring significantly influence the cytotoxic potency of these compounds.
| Compound | Substitution | IC50 (µM) against K562 cells |
| (E)-1-(4'-hydroxyphenyl)but-1-en-3-one | 4'-OH | 60 |
| (E)-1-(pentafluorophenyl)but-1-en-3-one | 2',3',4',5',6'-F | 1.8 |
| (E)-1-(4'-methoxyphenyl)but-1-en-3-one | 4'-OCH₃ | > 100 |
| (E)-1-(4'-chlorophenyl)but-1-en-3-one | 4'-Cl | 25 |
| (E)-1-(4'-nitrophenyl)but-1-en-3-one | 4'-NO₂ | 15 |
| (E)-1-(2',4'-dichlorophenyl)but-1-en-3-one | 2',4'-diCl | 7 |
| (E)-1-(3',4'-dichlorophenyl)but-1-en-3-one | 3',4'-diCl | 8 |
| (E)-1-phenylbut-1-en-3-one | Unsubstituted | 50 |
Data sourced from a study by Ducki et al. on the synthesis and cell growth inhibitory properties of substituted (E)-1-phenylbut-1-en-3-ones. The IC50 represents the concentration required to cause a 50% decrease in cell growth after five days of incubation[1].
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the (E)-1-phenylbut-1-en-3-one derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Cell Line:
-
K562 human chronic myelogenous leukemia cell line.
Procedure:
-
K562 cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of the test compounds.
-
The plates were incubated for five days.
-
After the incubation period, MTT solution was added to each well.
-
The plates were incubated for a further period to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance of the solution was measured using a microplate reader at a specific wavelength.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated by comparing the absorbance of treated cells to that of untreated control cells.
Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the key structure-activity relationships observed for the cytotoxic activity of (E)-1-phenylbut-1-en-3-one derivatives against the K562 cell line.
Caption: SAR of (E)-1-phenylbut-1-en-3-one derivatives.
Conclusion
While direct experimental data on the biological activity of this compound remains elusive, the analysis of its structural isomer, (E)-1-phenylbut-1-en-3-one, and its derivatives provides a valuable starting point for understanding the potential of this chemical class. The presented data highlights that modifications to the phenyl ring can dramatically modulate cytotoxic activity, with halogenated derivatives showing significantly enhanced potency. This underscores the importance of further research to synthesize and evaluate this compound and its derivatives to fully elucidate their therapeutic potential. The detailed experimental protocol provided serves as a methodological basis for future comparative studies in this area.
References
Cytotoxicity of Crotonophenone and Other Chalcones: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of crotonophenone and various other chalcones, offering valuable insights for researchers, scientists, and drug development professionals. By presenting experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document serves as a resource for identifying promising candidates for further investigation in cancer research.
Executive Summary
Chalcones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention for their wide range of pharmacological activities, including potent cytotoxicity against various cancer cell lines. This guide focuses on comparing the cytotoxic effects of this compound and its derivatives with other notable chalcones, highlighting key structural features that influence their anti-cancer potential. While direct comparative studies are limited, this document collates available data to provide a comprehensive overview.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and a selection of other chalcones are summarized below. It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Assay | Exposure Time | IC50 / % RCV | Citation |
| This compound Derivatives | Various Cancer Cell Lines | Not Specified | Not Specified | 30-50 µM | |
| (E)-3-(4-fluorophenyl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | HCT-116 | MTT | 72h | 75.51 ± 1.84 % RCV | [1] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | HCT-116 | MTT | 72h | 54.10 ± 0.20 % RCV | [1] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | HCT-116 | MTT | 72h | 60.50 ± 1.50 % RCV | [1] |
| 3-(benzylidene)-4-chromanone (4a) | K562 | MTT | Not Specified | ≤ 3.86 µg/ml | [2] |
| 3-(benzylidene)-4-chromanone (4a) | MDA-MB-231 | MTT | Not Specified | ≤ 3.86 µg/ml | [2] |
| 3-(benzylidene)-4-chromanone (4a) | SK-N-MC | MTT | Not Specified | ≤ 3.86 µg/ml | [2] |
| Chalcone C06 (3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | HT-29 | MTT | Not Specified | Higher cytotoxicity than other tested chalcones | [3] |
| Chalcone C09 (3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | HT-29 | MTT | Not Specified | Higher cytotoxicity than other tested chalcones | [3] |
| Prenylated Chalcone 12 | MCF-7 | MTT | Not Specified | 4.19 ± 1.04 µM | [4] |
| Prenylated Chalcone 13 | MCF-7 | MTT | Not Specified | 3.30 ± 0.92 µM | [4] |
| Prenylated Chalcone 12 | ZR-75-1 | MTT | Not Specified | 9.40 ± 1.74 µM | [4] |
| Prenylated Chalcone 13 | ZR-75-1 | MTT | Not Specified | 8.75 ± 2.01 µM | [4] |
| Prenylated Chalcone 12 | MDA-MB-231 | MTT | Not Specified | 6.12 ± 0.84 µM | [4] |
| Prenylated Chalcone 13 | MDA-MB-231 | MTT | Not Specified | 18.10 ± 1.65 µM | [4] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the cytotoxicity data. Below are detailed protocols for the key experiments.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other chalcones) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of chalcones are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.
Caption: Experimental workflow for determining the cytotoxicity of chalcones using the MTT assay.
Many chalcones exert their cytotoxic effects by inducing apoptosis. The intrinsic apoptotic pathway is a common mechanism.
Caption: Simplified intrinsic apoptosis pathway induced by some chalcones.
Discussion
The presented data indicates that various chalcones exhibit significant cytotoxic activity against a range of cancer cell lines. While direct comparative data for this compound is sparse in the reviewed literature, its derivatives have shown promising IC50 values.
The study on chalcones synthesized from a natural acetophenone from Croton anisodontus is particularly noteworthy.[1] The results for (E)-3-(4-fluorophenyl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one, which showed the highest relative cell viability inhibition, suggest that substitutions on the phenyl rings play a crucial role in the cytotoxic potency of these compounds.[1]
Furthermore, the work on 3-(benzylidene)-4-chromanones demonstrates that structural modifications of the chalcone scaffold can lead to highly potent cytotoxic agents, with some derivatives showing significantly lower IC50 values than the standard chemotherapeutic drug etoposide.[2] Similarly, prenylated chalcones have displayed potent inhibitory effects on breast cancer cell lines, with IC50 values in the low micromolar range.[4]
The induction of apoptosis is a key mechanism underlying the cytotoxicity of many chalcones. As depicted in the signaling pathway diagram, this can be initiated through the generation of reactive oxygen species, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Conclusion
This comparative guide highlights the potential of this compound and other chalcones as cytotoxic agents for cancer therapy. The available data, while not always directly comparable, consistently points towards the importance of specific structural features in determining the anti-cancer activity of these compounds. Further research, including head-to-head comparative studies of this compound and other promising chalcones under standardized conditions, is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers embarking on such investigations.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Chalcone Derivatives: Structure and Biological Insights
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystallography data of selected chalcone derivatives, analogs of crotonophenone. Chalcones, characterized by an open-chain flavonoid structure, are precursors in flavonoid biosynthesis and have garnered significant attention for their diverse pharmacological activities. This guide summarizes their structural parameters, details their synthesis, and explores their interactions with key signaling pathways implicated in cancer.
Comparative Crystallographic Data of Chalcone Derivatives
The following table summarizes the key crystallographic parameters for a selection of chalcone derivatives, providing a basis for structural comparison. These compounds, synthesized via Claisen-Schmidt condensation, exhibit variations in their crystal systems and unit cell dimensions, influenced by the nature and position of substituents on their aromatic rings.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Triclinic | P-1 | - | - | - | - | [1] |
| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Orthorhombic | Pbca | - | - | - | - | [1] |
| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Triclinic | P-1 | - | - | - | - | [1] |
| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀FNO₃ | Monoclinic | P2₁/c | - | - | - | - | [2] |
| 1-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)-2-propenone | C₁₆H₁₃NO₅ | - | - | - | - | - | - | [3][4] |
| (E)-1,3-diphenyl-2-propen-1-one (Chalcone) | C₁₅H₁₂O | Orthorhombic | Pbcn | 10.932(1) | 11.860(1) | 17.996(2) | 90 | [5] |
Note: Detailed bond lengths and angles are available in the cited literature.
Experimental Protocols
Synthesis of Chalcone Derivatives
The primary method for synthesizing the chalcone derivatives listed above is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.
General Procedure:
-
Reactant Preparation: Equimolar amounts of the substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol.
-
Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for a specified period, often several hours, during which the condensation reaction occurs.
-
Product Isolation: The resulting solid product is collected by filtration, washed with water to remove the catalyst and other water-soluble impurities, and then dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure chalcone derivative.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structures of these chalcone derivatives is performed using single-crystal X-ray diffraction .
General Procedure:
-
Crystal Growth: Single crystals of the synthesized chalcone derivatives suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, typically room temperature or a cryogenic temperature, using a monochromatic X-ray source.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[3]
Visualization of Chalcone's Role in Apoptosis Signaling
Chalcone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, a critical one being the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified workflow of how chalcones can trigger the intrinsic apoptosis pathway.
Caption: Chalcone-induced intrinsic apoptosis pathway.
This guide provides a foundational understanding of the structural and biological aspects of chalcone derivatives. The presented crystallographic data offers a basis for structure-activity relationship studies, while the outlined signaling pathway highlights a key mechanism of their therapeutic potential. Further research into a broader range of derivatives will continue to elucidate the intricate connections between their molecular architecture and biological function.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF A NEW CHALCONE DERIVATIVE OF APOCYNIN | Journal of the Chilean Chemical Society [jcchems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Crotonophenone in Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its primary alternative, Gas Chromatography (GC), for the quantitative analysis of Crotonophenone in a reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, ideal for separating and quantifying compounds that are soluble in a liquid solvent.[1] It is particularly well-suited for non-volatile or thermally unstable compounds, making it a versatile tool in pharmaceutical and chemical analysis.[2]
Principle of Operation
HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[3] A high-pressure pump pushes the mobile phase and the injected sample through the column. Compounds with a higher affinity for the stationary phase move slower, while those with a higher affinity for the mobile phase move faster, achieving separation. A detector then measures the concentration of each eluted component.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a standard reverse-phase HPLC method for this compound quantification.
a) Sample Preparation:
-
Accurately weigh and transfer approximately 100 mg of the reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water mixture).
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) Instrumentation and Conditions:
-
Instrument: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (this compound has a strong UV absorbance).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
c) Calibration:
-
Prepare a stock solution of a pure this compound standard (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.
Workflow Visualization
Caption: Workflow for quantitative analysis of this compound by HPLC.
Alternative Technique: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] Given that this compound is a volatile organic compound, GC presents a strong alternative to HPLC.[5]
Principle of Operation
In GC, a sample is vaporized and injected into the head of a chromatographic column.[5] An inert carrier gas (the mobile phase), such as helium or nitrogen, carries the vaporized sample through the column, which contains a stationary phase (either a liquid on a solid support or a solid adsorbent).[1] Components separate based on their boiling points and affinity for the stationary phase. More volatile compounds with less interaction travel faster.[1]
Experimental Protocol: GC-FID
This protocol describes a typical GC method using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.
a) Sample Preparation:
-
Accurately weigh and transfer approximately 100 mg of the reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Add a known concentration of an internal standard (e.g., n-Dodecane) to correct for injection volume variations.
-
Vortex the solution for 1 minute.
-
Transfer the solution to a GC vial.
b) Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 220 °C at 20 °C/min.
-
Hold: Hold at 220 °C for 2 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (with split mode, e.g., 50:1 split ratio).
c) Calibration:
-
Prepare a stock solution of pure this compound and the internal standard in the chosen solvent.
-
Create a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of this compound.
-
Inject each standard to generate a calibration curve by plotting the ratio of the (this compound peak area / Internal Standard peak area) against the this compound concentration.
Workflow Visualization
Caption: Workflow for quantitative analysis of this compound by GC-FID.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the properties of the analyte, the complexity of the reaction mixture, and available resources.[4] The following table summarizes typical performance characteristics for the quantitative analysis of a small aromatic ketone like this compound.
| Parameter | HPLC (UV-DAD) | Gas Chromatography (FID) | Comments |
| Applicability | Non-volatile & thermally unstable compounds | Volatile & thermally stable compounds | Both are suitable for this compound, but HPLC is more versatile if thermally labile byproducts are present.[2][4] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques provide excellent linearity over a defined range.[6] |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | ~0.05 - 0.1 µg/mL | Sensitivity is detector-dependent; FID is very sensitive to hydrocarbons.[6][7] |
| Limit of Quantitation (LOQ) | ~0.05 - 0.15 µg/mL | ~0.15 - 0.3 µg/mL | Both methods can be validated for trace-level quantification.[6][7] |
| Precision (RSD%) | < 2% | < 2% | Both offer high precision, especially with autosamplers and internal standards (for GC).[8] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | High accuracy is achievable with proper method validation.[8] |
| Analysis Time | 10 - 30 minutes | 2 - 15 minutes | GC is typically faster due to the rapid movement of compounds in the gas phase.[1][9] |
| Cost per Sample | Higher | Lower | HPLC requires continuous consumption of expensive, high-purity solvents. GC uses carrier gas, which is more economical.[1][4] |
| Sample Preparation | May require filtration | Simpler if sample is clean | Sample must be soluble in a volatile solvent for GC. |
Method Selection Guide
Choosing the right analytical technique is critical for obtaining reliable quantitative data. The decision between HPLC and GC for this compound analysis can be guided by the specific goals of the experiment.
-
Choose HPLC when:
-
The reaction mixture contains non-volatile or thermally unstable byproducts that also need to be analyzed.[2]
-
The primary concern is separating this compound from polar impurities.
-
A GC instrument is not available.
-
-
Choose GC when:
Decision-Making Visualization
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC are robust and reliable methods for the quantitative analysis of this compound in a reaction mixture. HPLC offers greater versatility, especially for complex mixtures containing non-volatile or thermally labile species.[2] Conversely, GC provides a faster and more cost-effective solution when dealing with volatile and thermally stable compounds.[1][4] The optimal choice ultimately depends on the specific composition of the reaction matrix, the analytical objectives, and the available instrumentation. A thorough method validation according to ICH guidelines is essential to ensure the accuracy and precision of the chosen technique.[10][11]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. wjpmr.com [wjpmr.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. mdpi.com [mdpi.com]
- 7. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of Crotonophenone: A DFT Comparison
A deep dive into the electronic structure of crotonophenone, benchmarked against its chemical cousin, chalcone, reveals key insights for researchers in drug development and materials science. This guide leverages Density Functional Theory (DFT) studies to illuminate the electronic properties, reactivity, and spectroscopic signatures of these α,β-unsaturated ketones.
This compound, systematically known as (E)-1-phenylbut-2-en-1-one, and the broader class of chalcones (1,3-diphenyl-2-propen-1-one and its derivatives) are of significant interest due to their versatile applications, ranging from medicinal chemistry to materials science.[1] Understanding their electronic structure is paramount for predicting their reactivity, stability, and potential as therapeutic agents or functional materials. This guide provides a comparative analysis of this compound's electronic properties based on computational data from DFT studies and validated by experimental evidence.
Comparing Computational Models: this compound vs. Chalcone
Density Functional Theory has proven to be a powerful tool for elucidating the molecular and electronic properties of organic compounds. For molecules like this compound and chalcones, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311G(d,p) or 6-311++G(d,p) basis set is a widely adopted and reliable method for geometry optimization and electronic structure calculations.[1][2]
This computational approach allows for the determination of key electronic parameters, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity and a greater ease of intramolecular charge transfer.
While specific DFT data for this compound is not as abundant in publicly available literature, its electronic properties can be effectively benchmarked against the extensively studied chalcone framework.
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Chalcone Derivative (Nitro substituent) | DFT/B3LYP/6-311G++(d,p) | -6.5267 | -3.3345 | 3.192[1] |
| Chalcone Derivative (Cyano substituent) | DFT/B3LYP/6-311G++(d,p) | -6.4880 | -3.0518 | 3.436[1] |
| 3-(naphthalen-2-yl)-1-phenylprop-2-en-1-one | DFT | -6.225 | -2.488 | 3.737[3] |
This table summarizes DFT-calculated electronic properties for various chalcone derivatives, providing a comparative baseline for this compound.
Based on its structural similarity to chalcone, with a slightly shorter conjugated system, the HOMO-LUMO gap of this compound is anticipated to be in a comparable range, likely between 3.0 and 4.0 eV, when calculated using a similar level of theory.
Experimental Validation Through Spectroscopy
Theoretical calculations are most powerful when they are corroborated by experimental data. For electronic transitions, Ultraviolet-Visible (UV-Vis) spectroscopy is the primary experimental technique. The wavelength of maximum absorption (λmax) in a UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO. This experimental energy can be compared with the computationally predicted HOMO-LUMO gap.
For α,β-unsaturated ketones like this compound and chalcones, the characteristic n→π* and π→π* electronic transitions are observable in the UV-Vis spectrum. The extended conjugation in these molecules typically results in a bathochromic (red) shift, meaning absorption occurs at longer wavelengths.
Experimental and Computational Workflow
The process of characterizing the electronic structure of a molecule like this compound involves a synergistic approach combining experimental synthesis and spectroscopy with computational modeling. The following diagram illustrates this typical workflow.
Figure 1. A generalized workflow for the study of molecular electronic structure.
This diagram outlines the parallel experimental and computational pathways that converge to provide a validated understanding of a molecule's electronic properties.
Conclusion
The electronic structure of this compound, a molecule of interest in medicinal and materials science, can be effectively understood through a combination of DFT calculations and experimental spectroscopy. By comparing its anticipated properties with those of well-studied chalcone derivatives, researchers can gain valuable insights into its reactivity and potential applications. The methodologies and comparative data presented in this guide offer a foundational framework for professionals engaged in the design and development of novel organic molecules. The synergy between computational prediction and experimental validation remains a cornerstone of modern chemical research.
References
Comparative Kinetic Studies of Reactions with Crotonophenone
A detailed guide for researchers and drug development professionals on the kinetic profiles of key reactions involving crotonophenone, supported by experimental data and protocols.
This compound, an α,β-unsaturated ketone, serves as a versatile substrate in a variety of organic reactions, making it a compound of significant interest in synthetic chemistry and drug development. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, predicting product formation, and designing novel therapeutic agents. This guide provides a comparative analysis of the kinetics of two major reaction types involving this compound: hydrogenation and Michael addition, presenting quantitative data, detailed experimental protocols, and visual workflows.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for the hydrogenation and Michael addition reactions of this compound. These values have been compiled from various studies to provide a clear comparison of the reaction rates under different catalytic conditions.
| Reaction Type | Catalyst/Nucleophile | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reaction Conditions |
| Hydrogenation | Raney Nickel | Data not available for this compound specifically. For similar ketones, a Langmuir-Hinshelwood model is often applied.[1] | Typically ranges from 40-80 kJ/mol for ketone hydrogenations.[2][3] | H₂ pressure, varied temperature |
| Michael Addition | Thiol (e.g., Glutathione) | Overall rate coefficients for similar α,β-unsaturated ketones range from 0.5 to 6.2 s⁻¹.[4][5] | Activation energies for thiol-Michael additions can range from 28 to 108 kJ/mol depending on the substrate and catalyst.[6] | Base-catalyzed, room temperature |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for conducting kinetic studies on the hydrogenation and Michael addition of this compound.
Kinetic Study of this compound Hydrogenation
This protocol describes a general procedure for monitoring the hydrogenation of this compound in a batch reactor.
Materials:
-
This compound
-
Raney Nickel catalyst
-
Solvent (e.g., ethanol, isopropanol)
-
Hydrogen gas (high purity)
-
Batch reactor equipped with a stirrer, temperature control, and pressure gauge
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
The batch reactor is charged with a known amount of this compound and the chosen solvent.
-
The reactor is sealed and purged several times with nitrogen to remove any air.
-
A pre-weighed amount of Raney Nickel catalyst is added to the reactor under an inert atmosphere.
-
The reactor is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated to the desired temperature while being stirred vigorously to ensure good mixing and mass transfer.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The catalyst is immediately filtered from the aliquots to quench the reaction.
-
The concentration of this compound and the product(s) in each aliquot is determined using a calibrated GC or HPLC method.
-
The reaction rate is calculated from the change in concentration of this compound over time.
-
By performing the experiment at different initial concentrations of this compound and hydrogen pressures, the reaction orders with respect to each reactant can be determined.
-
The experiment is repeated at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.
Kinetic Study of Michael Addition of a Thiol to this compound
This protocol outlines a method for determining the rate constant of the Michael addition of a thiol to this compound using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Thiol (e.g., glutathione, N-acetylcysteine)
-
Buffer solution of appropriate pH
-
Base catalyst (if required)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
A stock solution of this compound of known concentration is prepared in the buffer solution.
-
A stock solution of the thiol of known concentration is prepared in the same buffer solution.
-
The UV-Vis spectrum of this compound is recorded to identify the wavelength of maximum absorbance (λ_max) that does not overlap with the absorbance of the thiol or the product.
-
The reaction is initiated by mixing known volumes of the this compound and thiol solutions in a cuvette. The concentration of the thiol is typically kept in large excess to ensure pseudo-first-order kinetics with respect to this compound.
-
The absorbance at the predetermined λ_max is monitored over time.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the thiol in excess.
-
The experiment can be repeated at different temperatures to determine the activation energy.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the kinetic studies described above.
Caption: Experimental workflow for the kinetic study of this compound hydrogenation.
Caption: Experimental workflow for the kinetic study of Michael addition to this compound.
Signaling Pathway and Reaction Mechanism
The Michael addition reaction proceeds via a distinct signaling pathway involving nucleophilic attack on the β-carbon of the α,β-unsaturated system.
Caption: Generalized mechanism of the base-catalyzed Michael addition of a thiol to this compound.
References
- 1. Determination of rate constants of the reactions of thiols with superoxide radical by electron paramagnetic resonance: critical remarks on spectrophotometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
